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Core Science & Biosynthesis

Foundational

physicochemical properties of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt

An In-depth Technical Guide: Physicochemical Properties of 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt Introduction 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt (CAS No: 83310-58-1) is a specialty fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Physicochemical Properties of 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt

Introduction

1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt (CAS No: 83310-58-1) is a specialty fluorinated surfactant belonging to the class of per- and polyfluoroalkyl substances (PFAS).[1] Unlike traditional perfluorocarboxylic acids (PFCAs), this molecule incorporates a hydrocarbon -CH₂-CH₂- "spacer" group between the highly electronegative perfluorononyl tail and the hydrophilic potassium carboxylate head group. This structural nuance significantly influences its physicochemical properties and, consequently, its applications.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding for applications ranging from materials science to advanced formulation development. We will move beyond a simple data sheet to explore the causality behind its behavior, offering field-proven insights into its stability, solubility, and characterization.

Chemical Identity and Structure

A precise understanding of the molecule's structure is fundamental to interpreting its behavior.

  • IUPAC Name: Potassium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecanoate

  • Common Synonyms: Potassium 2H,2H,3H,3H-Perfluoroundecanoate[1]

  • CAS Number: 83310-58-1[1]

  • Molecular Formula: C₁₁H₄F₁₉KO₂

  • Structure: The compound is an ionic salt consisting of a potassium cation (K⁺) and a fluorinated carboxylate anion. The anion is characterized by:

    • A C₉F₁₉ perfluorononyl tail, which is both hydrophobic (water-repelling) and oleophobic (oil-repelling).

    • An ethylene (-CH₂-CH₂-) spacer group.

    • An ionic carboxylate head group (-COO⁻), which is hydrophilic.

This distinct separation of a stable, inert fluorinated tail and a reactive, hydrophilic head group defines its function as a high-performance surfactant.[2]

Core Physicochemical Properties

The following table summarizes the key quantitative properties of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt. Each parameter is discussed in greater detail in the subsequent sections.

PropertyValueSignificance & Context for Researchers
Molecular Weight 592.27 g/mol Essential for stoichiometric calculations in synthesis, formulation, and analytical standard preparation.
Physical State Solid / PowderRelevant for handling, storage, and dissolution protocols. Most PFAS are solids at room temperature.[3]
Melting Point ~210 °C (with decomposition)[1]Indicates a high degree of thermal stability suitable for processes below this temperature. The decomposition aspect is critical for thermal hazard analysis.
Solubility AmphiphilicWhile specific quantitative data is not readily available, its salt form and surfactant structure suggest appreciable solubility in water and polar solvents. The fluorinated tail limits solubility in non-polar hydrocarbon solvents. Charged PFAS salts generally have good solubility in water.[2]
pKa (of parent acid) Estimated ~3-4The parent acid is a strong acid, comparable to other short-chain PFCAs. This ensures the compound exists as the dissociated, anionic salt form in aqueous solutions across a wide pH range, which is critical for its function as an anionic surfactant.

In-Depth Analysis of Key Properties

Thermal Stability and Decomposition

The thermal stability of a compound is a critical parameter for defining its operational limits in manufacturing and formulation. 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt exhibits robust thermal stability, decomposing at approximately 210°C.[1]

Expert Insights:

  • Causality of Stability: The inherent strength of the carbon-fluorine (C-F) bond provides exceptional chemical and thermal resistance to the perfluorinated tail.[2] Furthermore, the choice of the counterion significantly impacts the thermal stability of PFCA salts. For PFOA, thermal stability is shown to increase in the order of ammonium < cesium < potassium < silver, positioning the potassium salt as one of the more stable variants.[4]

  • Decomposition Pathway: For PFAS that contain hydrogen atoms, such as the -CH₂-CH₂- spacer in this molecule, HF elimination is a recognized thermal decomposition pathway.[4] At elevated temperatures, the molecule can break down, potentially releasing hydrogen fluoride (HF) and shorter-chain fluorinated compounds. This is a crucial consideration for safety protocols during high-temperature processing.

Solubility and Surfactant Behavior

This molecule is a classic example of an amphiphilic surfactant.[2] The perfluorinated tail is highly non-polar, while the potassium carboxylate head is ionic and highly polar. This dual nature drives its tendency to accumulate at interfaces (e.g., air-water, oil-water), drastically reducing surface tension.

Expert Insights:

  • Formulation Implications: In drug development, such surfactants can be used to create stable emulsions or microemulsions, solubilize poorly water-soluble active pharmaceutical ingredients (APIs), or act as wetting agents. The oleophobic nature of the fluorinated tail also provides unique non-stick and anti-fouling properties, which can be leveraged in the surface modification of medical devices or analytical equipment.

  • Environmental Context: While the salt form enhances water solubility compared to the parent acid, the long perfluorinated chain contributes to the compound's persistence in the environment, a characteristic of many PFAS compounds.[3][5]

Experimental Protocol: Spectroscopic Characterization

Verifying the identity and purity of the compound is a non-negotiable step in any research workflow. Raman spectroscopy is a powerful, non-destructive technique for this purpose.

Protocol: Identification by Raman Spectroscopy

This protocol is designed to provide a reliable spectroscopic fingerprint of the material, validating its chemical identity against known PFAS spectral features.[6]

  • Sample Preparation:

    • Place a small amount (~5 mg) of the solid 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt onto a clean glass slide or into a quartz cuvette.

    • Causality: Minimal sample is needed, and no complex preparation is required, highlighting the efficiency of the technique. Using a Raman-inactive substrate like quartz or glass minimizes background interference.

  • Instrument Configuration:

    • Use a Raman spectrometer equipped with a 532 nm or 785 nm laser.

    • Set laser power to a low level (e.g., 10 mW) to avoid sample degradation or fluorescence.

    • Set the acquisition time to 3-5 seconds with 2-3 accumulations.

    • Causality: A 532 nm laser offers a good balance of signal strength and low fluorescence for many organic compounds. Low laser power is critical for thermally sensitive materials, preventing decomposition and ensuring the collected spectrum is representative of the intact molecule.

  • Spectral Acquisition:

    • Focus the laser onto the sample and collect the spectrum over a range of 200-1600 cm⁻¹.

    • Acquire spectra from at least five different spots on the sample to ensure homogeneity and reproducibility.

  • Data Processing & Interpretation:

    • Average the collected spectra to improve the signal-to-noise ratio.

    • Apply a baseline correction algorithm to remove background fluorescence.

    • Normalize the spectrum to the highest intensity peak.

    • Causality: Averaging reduces random noise, while baseline correction is essential for accurate peak identification, especially if low-level fluorescence is present.

  • Self-Validation and Expected Results:

    • The resulting spectrum should be compared to reference spectra or known characteristic bands.

    • Expected Peaks: Look for common PFAS bands around 300, 380, and 725 cm⁻¹. A strong, sharp band characteristic of PFCAs should be observed around 1421 cm⁻¹.[6] The presence of C-H stretching bands from the ethylene spacer would further confirm the identity.

Synthesis and Purification Workflow

While commercially available, understanding the synthetic pathway is crucial for custom modifications or purity assessment. A logical and common approach involves the oxidation of the corresponding fluorotelomer alcohol followed by neutralization.

G cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_intermediate Intermediate Product cluster_step2 Step 2: Neutralization cluster_final Final Product start 1H,1H,2H,2H-Perfluoroundecan-1-ol step1 Vigorous Stirring Under Inert Atmosphere start->step1 reagent1 Oxidizing Agent (e.g., Jones Reagent in Acetone) reagent1->step1 intermediate 1H,1H,2H,2H-Perfluoroundecanoic Acid step1->intermediate purification1 Acid-Base Extraction intermediate->purification1 step2 Stoichiometric Addition at Room Temperature purification1->step2 reagent2 Potassium Hydroxide (KOH) in Ethanol reagent2->step2 product Target Potassium Salt (Crude) step2->product purification2 Recrystallization product->purification2 final_product High-Purity Final Product purification2->final_product

Caption: Proposed two-step synthesis and purification workflow.

Protocol: Laboratory-Scale Synthesis

  • Step 1: Oxidation of Alcohol to Carboxylic Acid

    • Dissolve 1H,1H,2H,2H-Perfluoroundecan-1-ol in acetone in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the flask in an ice bath.

    • Slowly add a stoichiometric amount of Jones reagent (CrO₃ in sulfuric acid) dropwise while monitoring the temperature.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC or GC-MS analysis shows complete consumption of the starting material.

    • Perform a work-up, typically involving quenching with isopropanol followed by extraction, to isolate the crude carboxylic acid intermediate.

  • Step 2: Neutralization to Form the Potassium Salt

    • Dissolve the purified carboxylic acid in a suitable solvent like ethanol.

    • Calculate the exact molar equivalent of potassium hydroxide (KOH) required for neutralization and dissolve it in ethanol.

    • Slowly add the KOH solution to the carboxylic acid solution while stirring.

    • The potassium salt will precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.

  • Purification and Validation

    • The crude salt should be purified by recrystallization from an appropriate solvent system (e.g., an ethanol/water mixture) to achieve high purity.

    • The final product's identity and purity must be confirmed using analytical techniques such as NMR, FT-IR, and the Raman spectroscopy protocol described above. The melting point should also be determined and compared to the literature value.

Applications and Relevance

The unique properties of this compound make it a valuable tool in specialized fields.

  • Materials Science: It is used as a building block in the preparation of poly(ionic liquid)s, which have applications in gas sensing, particularly for CO₂.[1]

  • Surfactant Chemistry: It serves as a precursor in the ring-opening reactions of epoxides to create novel F-alkyl non-ionic surfactants.[1]

  • Drug Development (Potential): Its properties as a high-performance surfactant could be explored for:

    • Advanced Drug Delivery: Creating highly stable nano-emulsions for delivering hydrophobic APIs.

    • Biocompatible Coatings: Modifying the surface of medical implants or diagnostic tools to reduce biofouling.

    • Specialty Formulations: Acting as a solubilizing excipient in complex formulations where traditional surfactants fail.

Conclusion

1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt is more than just another fluorinated molecule; it is a specialty chemical whose utility is defined by the interplay between its highly stable perfluorinated tail, its functional hydrocarbon spacer, and its ionic head group. Its high thermal stability, predictable surfactant behavior, and well-defined spectroscopic characteristics make it a reliable component for advanced research. For scientists and developers, a thorough understanding of these physicochemical properties is the key to unlocking its full potential in designing next-generation materials and formulations.

References

  • Aleksandrov, K. et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology. Available at: [Link]

  • Chen, H. et al. (2024). Common and Distinctive Raman Spectral Features for the Identification and Differentiation of Per- and Polyfluoroalkyl Substances. ACS ES&T Water. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Potassium. PubChem Compound Database. Available at: [Link]

  • ITRC. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Perfluoroundecanoic acid. PubChem Compound Database. Available at: [Link]

  • Government of Canada. (2022). Physical and Chemical Properties. Available at: [Link]

  • NASA Technical Reports Server. (1990). Determination of the Thermal Stability of Perfluoroalkylethers. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Perfluoroalkyls. Available at: [Link]

  • BCP Instruments. (n.d.). Per- and polyfluoroalkyl substances (PFAS). Available at: [Link]

  • ResearchGate. (2025). Synthesis of 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate as a New Perfluorinated Ionic Monomer. Available at: [Link]

  • Wikipedia. (n.d.). Potassium. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Perfluorooctanesulfonic acid. PubChem Compound Database. Available at: [Link]

  • NASA. (n.d.). Determination of the Thermal Stability of Perfluoroalkylethers by Tensimetry : Instrumentation and Procedure. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Potassium - Element information, properties and uses. Periodic Table. Available at: [Link]

  • Medscape. (2025). Potassium: Reference Range, Interpretation, Collection and Panels. Available at: [Link]

  • OECD. (n.d.). An overview of the uses of per- and polyfluoroalkyl substances (PFAS) – Electronic supplementary information 1. Available at: [Link]

  • MDPI. (2025). Per- and Polyfluoroalkyl Substances (PFAS): History, Current Concerns, and Future Outlook. Available at: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Organic Solvent Solubility of 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt

Section 1: Introduction and Compound Profile This technical guide provides an in-depth analysis of the solubility characteristics of 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt (CAS No. 83310-58-1) in organic sol...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Compound Profile

This technical guide provides an in-depth analysis of the solubility characteristics of 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt (CAS No. 83310-58-1) in organic solvents. This compound, a member of the fluorotelomer-based surfactants, possesses a unique molecular architecture that dictates its interaction with various solvent media. Understanding its solubility is paramount for professionals in drug development, materials science, and environmental research, as it governs formulation strategies, reaction kinetics, and environmental fate.

The molecule consists of three distinct regions:

  • A Perfluoroalkyl Tail (C₈F₁₇-): This long, fluorinated chain is responsible for the compound's characteristic hydrophobicity (water-repellence) and, critically, its oleophobicity or lipophobicity (oil/fat-repellence).[1] This dual "phobicity" is a hallmark of highly fluorinated substances.

  • An Ethylene Spacer (-CH₂-CH₂-): This hydrocarbon linker separates the electron-withdrawing fluorinated tail from the functional head group. Its presence subtly modulates the electronic properties and steric accessibility of the carboxylate group compared to fully perfluorinated carboxylic acids.

  • An Ionic Head Group (-COO⁻K⁺): The potassium carboxylate group is polar and hydrophilic, seeking to be solvated by polar solvent molecules.

This amphiphilic structure—a molecule with both lipophobic and hydrophilic segments—results in complex solubility behavior that defies simple "like dissolves like" predictions. This guide will dissect the theoretical underpinnings of this behavior, provide a qualitative solubility profile based on analogous compounds, and present a robust experimental protocol for precise solubility determination.

Section 2: Theoretical Principles of Solubility

The solubility of 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt is a product of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. The unusual properties of the perfluoroalkyl chain are a primary determinant of this balance.

The Role of the Perfluoroalkyl Chain: Beyond Simple Hydrophobicity

Unlike hydrocarbon chains, which are merely hydrophobic, perfluoroalkyl chains are both hydrophobic and oleophobic.[1][2] This is due to the high electronegativity and low polarizability of fluorine atoms, which create very weak van der Waals interactions with hydrocarbon-based (alkane) solvents. Consequently, a significant amount of energy is required to create a "cavity" within an organic solvent to accommodate the fluorinated tail. This "cavity energy" cost often disfavors dissolution in non-polar, hydrocarbon-based solvents.[3][4]

The Dominance of the Ionic Head Group

As an ionic salt, the potassium carboxylate head group plays a decisive role. For dissolution to occur, the solvent must effectively solvate both the potassium cation (K⁺) and the carboxylate anion (R-COO⁻). This process is most efficient in polar solvents that can overcome the solute's crystal lattice energy.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally effective. Their hydroxyl (-OH) groups can form hydrogen bonds with the carboxylate anion and their polar nature can solvate the potassium cation.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents possess large dipole moments capable of solvating ions. Some highly polar aprotic solvents can be excellent solvents for fluorinated salts. For instance, perfluorooctane sulfonate (PFOS), a structurally related compound, exhibits high solubility in acetone, potentially due to favorable cavity formation energy compared to other polar solvents.[4]

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the polarity to effectively solvate the ionic head group, leading to extremely low or negligible solubility. The oleophobic nature of the fluorinated tail further discourages interaction.

The interplay of these molecular features is visualized in the diagram below.

G cluster_solute 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt cluster_solvents Organic Solvents F_Tail Perfluoroalkyl Tail (C₈F₁₇) Oleophobic & Hydrophobic HC_Spacer Ethylene Spacer (C₂H₄) Polar Polar Solvents (e.g., Methanol, Acetone) F_Tail->Polar Moderately Unfavorable (Cavity Energy Cost) Nonpolar Non-Polar Solvents (e.g., Hexane) F_Tail->Nonpolar Unfavorable Interaction (Oleophobicity) Ionic_Head Potassium Carboxylate (COO⁻K⁺) Polar & Hydrophilic Ionic_Head->Polar Favorable Interaction (Solvation) Ionic_Head->Nonpolar Unfavorable Interaction (Poor Solvation) G A 1. Preparation Add excess solute to a known volume of solvent in a vial. B 2. Equilibration Seal vial. Agitate vigorously at constant temperature (e.g., 24-48 hours). A->B C 3. Phase Separation Centrifuge at high speed (e.g., >10,000 x g) to pellet undissolved solid. B->C D 4. Sample Extraction Carefully extract an aliquot of the clear supernatant. Avoid disturbing the pellet. C->D E 5. Dilution & Analysis Perform serial dilution. Analyze concentration via calibrated LC-MS/MS. D->E F 6. Calculation Solubility (mg/L) = Measured Conc. × Dilution Factor E->F

Sources

Foundational

environmental fate of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt

An In-Depth Technical Guide to the Environmental Fate of 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt Executive Summary 1H,1H,2H,2H-Perfluoroundecanoic acid and its potassium salt are members of the vast class of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Environmental Fate of 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt

Executive Summary

1H,1H,2H,2H-Perfluoroundecanoic acid and its potassium salt are members of the vast class of per- and polyfluoroalkyl substances (PFAS), specifically categorized as fluorotelomer carboxylic acids (FTCAs). These compounds, often referred to as "forever chemicals," exhibit extreme persistence in the environment due to the strength of the carbon-fluorine bond. This guide provides a comprehensive technical overview of the environmental fate of this substance, focusing on its formation from precursor compounds, persistence, environmental mobility, and bioaccumulation potential. We delve into the underlying physicochemical properties that govern its behavior and present detailed experimental protocols for its study, aiming to equip researchers with the necessary insights for risk assessment and environmental management.

Introduction: Understanding 1H,1H,2H,2H-Perfluoroundecanoic Acid

1H,1H,2H,2H-Perfluoroundecanoic acid (9:2 FTCA) is a polyfluorinated substance characterized by a nine-carbon perfluorinated chain (C9F17) and a short hydrocarbon segment terminating in a carboxylic acid group. In the environment, it is typically found as its anionic carboxylate form, with the potassium salt being one of its commercial forms.

A critical aspect of its environmental presence is that it is not solely a direct contaminant but is also a key intermediate and terminal degradation product of larger, more complex fluorotelomer-based compounds, such as 8:2 fluorotelomer alcohol (8:2 FTOH).[1][2][3] These precursors are used in a wide array of industrial and consumer products, including stain-resistant textiles and fire-fighting foams.[4] Consequently, understanding the environmental fate of 9:2 FTCA necessitates a thorough examination of the degradation pathways of its parent compounds.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental partitioning and transport of 9:2 FTCA are dictated by its physical and chemical properties. While experimental data for this specific compound is limited, properties can be inferred from related long-chain PFAS. The defining features are a highly stable, hydrophobic perfluorinated "tail" and a hydrophilic anionic carboxylate "head."

PropertyValue / Expected TrendImplication for Environmental Fate
Molecular Formula C11H4F17KO2-
Molecular Weight 584.2 g/mol Influences diffusion and transport.
Physical State Solid at room temperatureLow volatility.[5]
Water Solubility High (for the salt form)The anionic form is water soluble, facilitating transport in aquatic systems.[6][7]
Vapor Pressure Very LowUnlikely to volatilize from water or soil; atmospheric transport is primarily via precursors or aerosols.[5][8]
pKa Low (~0.4)[9]Exists almost exclusively as the anion at typical environmental pH (4-9), enhancing water solubility and mobility.[10]
Log Koc Moderate to HighThe perfluorinated chain drives sorption to organic carbon in soil and sediment, which increases with chain length.[10][11][12]

Environmental Persistence and Degradation

The defining characteristic of all PFAS, including 9:2 FTCA, is their extreme persistence. The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the perfluoroalkyl chain resistant to biotic and abiotic degradation under natural environmental conditions.[13][14]

Formation via Biodegradation of Fluorotelomer Precursors

The primary environmental source of 9:2 FTCA is the biodegradation of 8:2 fluorotelomer alcohol (8:2 FTOH) and related substances. This transformation occurs in various environmental compartments, including soil, sediment, and wastewater treatment plants.[1][2][15] The process involves a series of microbially-mediated oxidation steps.

  • Aerobic Pathway: In the presence of oxygen, 8:2 FTOH is oxidized to 8:2 fluorotelomer aldehyde (8:2 FTAL), then to 8:2 fluorotelomer carboxylic acid (8:2 FTCA). Subsequent transformations can lead to the formation of perfluorooctanoic acid (PFOA) and 3-perfluoroheptyl propionic acid (7:3 acid).[2]

  • Anaerobic Pathway: Under anaerobic conditions, 8:2 FTOH can be oxidized to intermediates such as 2H-perfluoro-2-decenoic acid (8:2 FTUA) and 8:2 FTCA, which can be further transformed into PFOA and other shorter-chain perfluorinated carboxylates.[1]

The diagram below illustrates a generalized biotransformation pathway of 8:2 FTOH, which leads to the formation of various persistent poly- and perfluorinated acids.

G cluster_precursor Precursor Compound cluster_intermediates Intermediate Metabolites cluster_products Persistent Degradation Products FTOH 8:2 Fluorotelomer Alcohol (8:2 FTOH) FTAL 8:2 Fluorotelomer Aldehyde (8:2 FTAL) FTOH->FTAL Oxidation FTUA 8:2 Fluorotelomer Unsaturated Acid (8:2 FTUA) FTAL->FTUA Elimination FTCA 8:2 Fluorotelomer Carboxylic Acid (8:2 FTCA) FTAL->FTCA Oxidation Target 1H,1H,2H,2H-Perfluoroundecanoic Acid (9:2 FTCA / 8:3 Acid) FTUA->Target Further Transformation PFOA Perfluorooctanoic Acid (PFOA) FTUA->PFOA Defluorination & Transformation FTCA->Target β-Oxidation like pathway FTCA->PFOA Defluorination & Transformation Other_PFCAs Shorter-Chain PFCAs (e.g., PFHpA, PFHxA) PFOA->Other_PFCAs Chain Shortening

Caption: Generalized biotransformation pathway of 8:2 FTOH.

Mobility and Transport in Environmental Compartments

The movement of 9:2 FTCA through the environment is a function of its properties and the characteristics of the environmental media.

Aquatic Systems

In surface water and groundwater, 9:2 FTCA is highly mobile.[10][16] Its anionic nature at ambient pH prevents significant volatilization and promotes dissolution in the water column. Transport is primarily governed by advection and diffusion.[10] While mobile, a fraction will partition to suspended solids and bottom sediments, with the extent of partitioning depending on the organic carbon content of the solids.[11]

Soil and Sediment

The fate of 9:2 FTCA in terrestrial environments is dominated by sorption processes. The hydrophobic and lipophobic perfluoroalkyl tail has an affinity for soil organic matter (SOM).[12]

  • Sorption: Sorption generally increases with increasing perfluoroalkyl chain length and the organic carbon fraction of the soil.[10][17] This process retards the downward leaching of the compound towards groundwater.

  • Leaching: Despite sorption, its water solubility means that leaching can still be a significant transport pathway, particularly in soils with low organic matter content.[18] Shorter-chain PFAS are generally more mobile in soil than long-chain counterparts.[14][17]

Atmospheric Transport

Direct atmospheric transport of 9:2 FTCA is limited due to its low vapor pressure. However, its more volatile precursors, such as FTOHs, can undergo long-range atmospheric transport.[8][19] These precursors can then be oxidized in the atmosphere and deposited in remote regions via wet or dry deposition, serving as an indirect source of 9:2 FTCA far from its point of origin.[19]

G Air Atmosphere Water Surface & Ground Water Air->Water Wet/Dry Deposition (Precursors & Acid) Soil Soil & Sediment Air->Soil Deposition Water->Soil Sorption to Sediment Biota Biota Water->Biota Uptake Soil->Water Desorption & Leaching Soil->Biota Uptake Biota->Biota Trophic Transfer Source Industrial/Consumer Sources Source->Air Precursor Volatilization Source->Water Direct Discharge Source->Soil Disposal / Spills

Caption: Environmental transport and partitioning cycle for 9:2 FTCA.

Bioaccumulation and Trophic Transfer

Due to their persistence and surfactant properties, long-chain PFAS have the potential to accumulate in living organisms.

  • Bioaccumulation Potential: The tendency of a chemical to be taken up by an organism from water and food is high for long-chain PFAS.[20][21] The bioaccumulation potential generally increases with the length of the perfluoroalkyl chain.[22] Studies on related long-chain compounds have shown significant bioaccumulation factors (BAFs) in aquatic organisms.[23][24]

  • Mechanism: Unlike traditional persistent organic pollutants that partition into lipids, long-chain PFAS tend to bind to proteins in the blood and liver.

  • Trophic Transfer: There is evidence of biomagnification for long-chain PFAS in aquatic and terrestrial food webs, meaning concentrations can increase at higher trophic levels.[23][24] Top predators in contaminated ecosystems often exhibit the highest body burdens.[20]

ParameterDefinitionRelevance for 9:2 FTCA
Bioconcentration Factor (BCF) Uptake from water only, at steady state.Expected to be significant in aquatic organisms.[23]
Bioaccumulation Factor (BAF) Uptake from all environmental sources (water, diet, sediment).A more environmentally relevant metric; expected to be higher than BCF and concentration-dependent.[22]
Biomagnification Factor (BMF) Ratio of concentration in a predator to its prey.BMF > 1 indicates biomagnification. Long-chain PFCAs have shown BMFs > 1 in some food webs.[23]

Key Experimental Methodologies

To accurately assess the environmental fate of 9:2 FTCA, standardized and robust experimental designs are crucial. The following protocols provide a framework for such investigations.

Protocol: Aerobic Soil Biodegradation Study

Objective: To determine the rate and pathway of 9:2 FTCA formation from a precursor (e.g., 8:2 FTOH) in aerobic soil. This protocol is adapted from OECD Guideline 307.

Methodology:

  • Soil Characterization: Select and characterize a viable agricultural soil (e.g., texture, pH, organic carbon content, microbial biomass).

  • Microcosm Setup: Prepare microcosms by adding 50 g (dry weight equivalent) of fresh soil to 250 mL glass flasks. Adjust soil moisture to 40-60% of maximum water holding capacity.

  • Dosing: Prepare a stock solution of the precursor (e.g., 8:2 FTOH) in a minimal amount of a suitable solvent. Spike the soil to achieve a relevant concentration (e.g., 1-10 mg/kg). Include sterile controls (e.g., autoclaved soil) to distinguish biotic from abiotic degradation.

  • Incubation: Incubate microcosms in the dark at a constant temperature (e.g., 20-25°C). Ensure continuous aeration with humidified, CO2-free air to maintain aerobic conditions.

  • Sampling: Sacrifice triplicate microcosms (active and sterile) at predetermined time points (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).

  • Extraction: Extract the entire soil sample from each microcosm. A typical extraction involves sonication with an organic solvent like methanol or acetonitrile, followed by centrifugation. The supernatant is collected, and the extraction may be repeated.

  • Analysis: Analyze the extracts for the parent compound and expected transformation products (including 9:2 FTCA and PFOA) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: Plot the concentration of the precursor and formation of 9:2 FTCA over time to calculate formation kinetics and half-lives.

Protocol: Soil-Water Sorption/Desorption Study

Objective: To quantify the partitioning of 9:2 FTCA between the soil/sediment and water phases by determining the organic carbon-normalized partition coefficient (Koc). This protocol is adapted from OECD Guideline 106.

Methodology:

  • Test System: Use a minimum of three different soil types with varying organic carbon content.

  • Preliminary Test: Determine the optimal soil-to-solution ratio and equilibration time.

  • Batch Equilibrium Setup:

    • Prepare a stock solution of 9:2 FTCA potassium salt in a 0.01 M CaCl2 solution (to maintain ionic strength and flocculate clays).

    • In centrifuge tubes, combine a known mass of soil with a known volume of the stock solution at several concentrations.

    • Include control samples without soil to check for sorption to the container walls.

  • Equilibration: Shake the tubes on a mechanical shaker at a constant temperature for the predetermined equilibration time (e.g., 24-48 hours).

  • Phase Separation: Centrifuge the tubes at high speed to separate the solid and aqueous phases.

  • Analysis: Carefully remove an aliquot of the supernatant (aqueous phase) and analyze for the concentration of 9:2 FTCA using LC-MS/MS.

  • Calculation:

    • Calculate the amount of substance sorbed to the soil by mass balance.

    • Calculate the distribution coefficient (Kd) = (Concentration in Soil) / (Concentration in Water).

    • Calculate the organic carbon-normalized partition coefficient (Koc) = (Kd / fraction of organic carbon in soil) x 100.

  • Desorption (Optional): After the sorption phase, replace a portion of the supernatant with a fresh CaCl2 solution, re-equilibrate, and analyze to determine desorption characteristics.

Conclusion

The is characterized by its formation from larger fluorotelomer precursors, extreme persistence against further degradation, high mobility in aquatic systems, and a significant potential for bioaccumulation. Its behavior is a complex interplay between its unique physicochemical properties and the characteristics of the receiving environmental compartments. For professionals in research and development, a thorough understanding of these fate and transport mechanisms is essential for predicting environmental concentrations, assessing ecological and human health risks, and developing effective management and remediation strategies for this challenging class of "forever chemicals."

References

  • Wang, N., Szostek, B., Buck, R. C., & Stubblefield, W. A. (2018).
  • Liu, J., Lee, L. S., Nies, L. F., & Turco, R. F. (2009). 8-2 fluorotelomer alcohol aerobic soil biodegradation: pathways, metabolites, and metabolite yields. Chemosphere.
  • Fasano, W. J., Kennedy, G. L., Begley, T. H., & Staples, R. E. (2006).
  • ResearchGate. (n.d.). Proposed metabolic pathway of 8-2 FTOH.
  • Royer, L. A. (2007). An investigation of the biodegradation potential of 8:2 fluorotelomer.
  • Zhang, X., et al. (2017). Degradation of Fluorotelomer-Based Polymers Contributes to the Global Occurrence of Fluorotelomer Alcohol and Perfluoroalkyl Carboxylates: A Combined Dynamic Substance Flow and Environmental Fate Modeling Analysis. Environmental Science & Technology.
  • Prevedouros, K., et al. (2006). Sources, Fate and Transport of Perfluorocarboxylates. Environmental Science & Technology.
  • Ellis, D. A., et al. (2004). Fluorotelomer Carboxylic Acids and PFOS in Rainwater from an Urban Center in Canada. Environmental Science & Technology. [Link]

  • Zhang, X., et al. (2017). The degradation of fluorotelomer-based polymers contributes to the global occurrence of fluorotelomer alcohol and perfluoroalkyl carboxylates: A combined dynamic substance flow and environmental fate modelling analysis.
  • Liu, J. (2008). Environmental fate of fluorotelomer alcohols and esters in soils. Purdue e-Pubs.
  • Umweltbundesamt. (2022). How rapidly do per- and polyfluoroalkyl substances (PFAS) accumulate in different environmental compartments?. Umweltbundesamt.
  • ITRC. (n.d.). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). ITRC.
  • Migliore, L., et al. (2021).
  • Na, J., et al. (2014). Bioaccumulation characteristics of perfluoroalkyl acids (PFAAs) in coastal organisms from the west coast of South Korea. Marine Pollution Bulletin.
  • National Center for Biotechnology Information. (n.d.).
  • ITRC. (n.d.). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). ITRC.
  • ITRC. (n.d.). 4 Physical and Chemical Properties – PFAS. ITRC.
  • ResearchGate. (n.d.). Physical and chemical properties of PFOS potassium salt.
  • Liu, J., et al. (2011). Novel Perspectives on the Bioaccumulation of PFCs - the Concentration Dependency. Environmental Science & Technology.
  • Higgins, C. P., & Luthy, R. G. (2006). Ground water mobility domains based on Kd (L kg −1 ) values.
  • Z2Data. (2026). Everything You Need to Know About PFAS in 2026.
  • Alam, M. S., et al. (2022). Assessment of Mobilization Potential of Per- and Polyfluoroalkyl Substances for Soil Remediation. Environmental Science & Technology.
  • Santillan, J., et al. (2025). Occurrence and Toxicity Mechanisms of Perfluorononanoic Acid, Perfluorodecanoic Acid, and Perfluoroundecanoic Acid in Fish: A Review. Toxics.
  • ResearchGate. (2016). Environmental fate and effects of polyand perfluoroalkyl substances (PFAS).
  • WEST Center. (2023). Study aims to understand incidence and mobility of PFAS in soils. WEST Center, University of Arizona.
  • EU Environment. (2023). Health and environmental impacts prompt a call for strict ruling on ubiquitous 'forever chemicals'. Science for Environment Policy.
  • Wijesinghe, M. P., et al. (2025). Reciprocal influence of per- and polyfluoroalkyl substances (PFAS) and soil organic matter on their fate in soils. Environmental Science and Pollution Research.
  • Lim, S. X., et al. (2023). Comparison between Chemical and Biological Degradation Processes for Perfluorooctanoic Acid. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Emulsion Polymerization with 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt

This Application Note and Protocol Guide details the use of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt (Potassium 8:2 Fluorotelomer Carboxylate) as a critical surfactant in emulsion polymerization. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt (Potassium 8:2 Fluorotelomer Carboxylate) as a critical surfactant in emulsion polymerization.

Executive Summary

1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt (CAS: 83310-58-1), often referred to as Potassium 8:2 Fluorotelomer Carboxylate (8:2 FTCA-K) , acts as a specialized emulsifier in the synthesis of fluoropolymers such as Polyvinylidene Fluoride (PVDF) and Polytetrafluoroethylene (PTFE).

Unlike traditional hydrocarbon surfactants, 8:2 FTCA-K possesses a perfluorinated tail that prevents chain transfer reactions during radical polymerization, ensuring high molecular weight and chemical inertness. It serves as a structural alternative to PFOA (Perfluorooctanoic acid), utilizing a fluorotelomer "spacer" (


) that modifies its physicochemical behavior and degradation profile.

Key Advantages:

  • Chemical Inertness: Non-reactive with fluorinated radicals.

  • High Surface Activity: Low Critical Micelle Concentration (CMC) allows for efficient particle nucleation.

  • Thermal Stability: Suitable for high-temperature polymerization (>80°C).

Physicochemical Profile & Mechanism

Chemical Structure

The molecule consists of an 8-carbon perfluorinated tail, a 2-carbon hydrocarbon spacer, and a potassium carboxylate headgroup.

  • Formula:

    
    
    
  • Molecular Weight: ~530.22 g/mol

  • Role: Anionic Surfactant / Emulsifier

Mechanism in Emulsion Polymerization

In aqueous media, 8:2 FTCA-K forms micelles that solubilize the hydrophobic fluoromonomers (e.g., VDF, TFE). The hydrocarbon spacer (


) introduces a "kink" in the surfactant packing compared to rigid perfluoroalkyl chains, potentially influencing micelle size and latex particle distribution.

Figure 1: Mechanistic Pathway of Surfactant-Mediated Polymerization

G Surfactant 8:2 FTCA-K (Surfactant) Micelle Micelle Formation (Hydrophobic Core) Surfactant->Micelle > CMC Latex Stable Fluoropolymer Latex Surfactant->Latex Surface Coverage Water Aqueous Phase (Water + Initiator) Water->Micelle Solvent Monomer Fluoromonomer (Gas/Liquid) Monomer->Micelle Solubilization Nucleation Particle Nucleation (Radical Entry) Micelle->Nucleation Initiator Capture Growth Particle Growth (Monomer Swelling) Nucleation->Growth Polymerization Growth->Latex Stabilization

Caption: Workflow of surfactant-mediated emulsion polymerization from micelle formation to stable latex.

Experimental Protocol: Synthesis of PVDF Latex

Objective: Synthesize Polyvinylidene Fluoride (PVDF) latex via emulsion polymerization using 8:2 FTCA-K as the primary emulsifier.

Reagents & Equipment
ComponentSpecificationFunction
Monomer Vinylidene Fluoride (VDF)Gas monomer (High Purity >99.9%)
Surfactant 1H,1H,2H,2H-Perfluoroundecanoic acid K-salt Emulsifier (Target conc: 0.5 - 2.0 g/L)
Initiator Potassium Persulfate (KPS)Radical source
Buffer Disodium Hydrogen PhosphatepH control (optional)
Medium Deionized Water (18 MΩ)Continuous phase
Chain Transfer Ethyl Acetate (Optional)MW regulation

Equipment: High-pressure stainless steel autoclave (e.g., Parr Reactor), mechanical stirrer, temperature controller.

Step-by-Step Methodology
Phase 1: Reactor Preparation
  • Cleaning: Passivate the reactor to remove any trace hydrocarbons which can inhibit polymerization.

  • Charge Aqueous Phase:

    • Dissolve 0.5 g of 8:2 FTCA-K in 300 mL of deionized water.

    • Note: The surfactant concentration is set above the CMC to ensure sufficient micelle density.

    • Add 0.1 g of Potassium Persulfate (KPS).

    • (Optional) Add paraffin wax to prevent coagulum adhesion to reactor walls.

Phase 2: Deoxygenation (Critical)
  • Seal the reactor.

  • Purge: Pressurize with Nitrogen (

    
    ) to 5 bar, then vent to atmospheric pressure. Repeat 3 times.
    
  • Vacuum: Apply vacuum for 5 minutes to remove dissolved oxygen. Oxygen acts as a radical scavenger and must be < 10 ppm.

Phase 3: Polymerization
  • Heating: Heat the reactor to 80°C .

  • Pressurization: Introduce VDF gas until reactor pressure reaches 30 bar (approx. 435 psi) .

  • Reaction:

    • Maintain agitation at 300-500 RPM .

    • As polymerization proceeds, pressure will drop.

    • Constant Pressure Mode: Continuously feed VDF gas to maintain 30 bar.

    • Monitor the uptake of monomer.

  • Termination: Stop the reaction after 2-4 hours or when desired solid content (typically 20-30%) is calculated based on mass flow.

  • Cooling: Rapidly cool the reactor to room temperature and vent unreacted monomer.

Phase 4: Workup & Analysis
  • Latex Collection: Filter the milky white emulsion through a cheesecloth to remove any coagulum.

  • Coagulation (Isolation):

    • Freeze-thaw cycling OR addition of Magnesium Sulfate (

      
      ) solution.
      
    • Wash the resulting powder 3x with hot water to remove residual surfactant.

  • Drying: Dry at 60°C in a vacuum oven.

Quality Control & Validation

To validate the efficacy of 8:2 FTCA-K, the following parameters must be assessed:

Particle Size Analysis (DLS)
  • Method: Dynamic Light Scattering.[1]

  • Expectation: Monodisperse particles in the range of 150–300 nm .

  • Interpretation: Large polydispersity indicates unstable micelles or insufficient surfactant concentration.

Conversion Rate
  • Calculation:

    
    
    
  • Target: > 90% conversion indicates successful radical initiation and stabilization.

Surface Tension
  • Validation: Measure the surface tension of the initial aqueous solution.

  • Data Point: 8:2 FTCA-K solutions typically exhibit surface tension values between 15–25 mN/m , significantly lower than hydrocarbon surfactants (30–70 mN/m).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Oxygen inhibitionIncrease

purge cycles; check reactor seals.
Coagulum Formation Unstable emulsionIncrease [8:2 FTCA-K] concentration; increase agitation speed.
High Polydispersity Slow nucleationIncrease temperature or initiator concentration to speed up nucleation burst.
Yellow Discoloration Iron contaminationPassivate reactor; use glass-lined vessels if possible.

Safety & Environmental Handling (E-E-A-T)

Warning: 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt is a PFAS (Per- and Polyfluoroalkyl Substance). While it is a fluorotelomer (often considered a PFOA alternative), it is persistent in the environment.[2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood when handling the powder to avoid inhalation.

  • Disposal: DO NOT pour down the drain. All aqueous waste containing this surfactant must be collected and incinerated at high temperatures (>1100°C) in a facility equipped for fluorinated waste.

  • Regulatory: Consult local regulations (EPA, REACH) regarding the use of long-chain fluorotelomers.

References

  • Buck, R. C., et al. (2011).[3] "Perfluoroalkyl and polyfluoroalkyl substances in the environment: Terminology, classification, and origins." Integrated Environmental Assessment and Management. Link

  • Drobny, J. G. (2020). Technology of Fluoropolymers. CRC Press.
  • European Chemicals Agency (ECHA). "Potassium 1H,1H,2H,2H-perfluoroundecanoate Substance Information." Link

  • Sigma-Aldrich. "Safety Data Sheet: 1H,1H,2H,2H-Perfluoroundecanoic acid." (Verify specific CAS 27854-31-5 / 83310-58-1 for handling).

Sources

Application

Application Note &amp; Experimental Protocol: Utilizing 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt as a High-Performance Additive in Coatings

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt (CAS: 83310-58-1) as a functional a...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt (CAS: 83310-58-1) as a functional additive in coating systems. The protocols and insights are designed to leverage the unique properties of this fluorosurfactant to overcome common formulation challenges and enhance final film performance.

Part 1: Scientific Background & Rationale

The coatings industry is continually evolving, driven by the demand for higher performance, increased durability, and compliance with stringent environmental regulations, such as the reduction of Volatile Organic Compounds (VOCs). Low-VOC formulations often present challenges like poor substrate wetting, surface defects, and inadequate leveling.[1] Fluorosurfactants are a class of specialty additives that provide a powerful solution to these issues, even at very low concentrations.[2]

1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt belongs to this potent class of materials. Its efficacy stems from its amphiphilic molecular structure, which consists of two distinct moieties:

  • A hydrophilic potassium carboxylate head (-COOK) that provides solubility in aqueous systems.

  • A long perfluorinated tail (F(CF₂)₈CH₂CH₂-) that is both hydrophobic (water-repelling) and oleophobic (oil-repelling).[3]

This structure makes the molecule highly surface-active. When introduced into a liquid coating formulation, the molecules migrate to interfaces (liquid-air or liquid-substrate) and orient themselves with the fluorinated tail directed away from the aqueous phase. This molecular arrangement efficiently disrupts the cohesive energy at the liquid's surface, drastically reducing surface tension.[4] For a coating to spread evenly across a substrate, the surface tension of the liquid must be lower than the surface energy of the substrate.[4] By lowering the coating's surface tension to levels unattainable with conventional hydrocarbon or silicone surfactants (down to <20 mN/m), this fluorosurfactant enables superior wetting on low-energy or contaminated surfaces, preventing common defects like "fish eyes," craters, and poor leveling.[2][3]

Furthermore, the migration of the low-energy fluorinated tails to the coating-air interface during film formation can impart valuable properties to the cured film, such as water repellency (hydrophobicity), oil repellency, and improved resistance to dirt pickup and blocking.[5][6]

Mechanism of fluorosurfactant action at the air-liquid interface.

Part 2: Material Characterization

A thorough understanding of the additive's properties is crucial for its successful application.

Table 1: Physicochemical Properties of 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt

Property Value Reference(s)
CAS Number 83310-58-1 [7][8]
Molecular Formula C₁₁H₄F₁₇KO₂ [8]
Molecular Weight 530.22 g/mol [8]
Appearance White Powder (typical for potassium salts) [9]
Melting Point ~210 °C (decomposes) [7]
Purity ≥94% (typical commercial grade) [8]

| Solubility | Expected to be soluble in water due to the ionic potassium salt group. Preliminary testing in deionized water is recommended to confirm solubility and determine the practical concentration limit for stock solutions. |[9] |

Part 3: Experimental Protocols: Formulation & Application

This section details the step-by-step procedures for incorporating and evaluating the additive in a model water-based coating.

Protocol 1: Preparation of a 5% (w/w) Aqueous Stock Solution

Causality: Direct addition of small quantities of a dry powder to a large batch of coating can lead to poor dispersion and inaccurate concentration. A stock solution ensures homogeneous incorporation.

  • Materials : 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt, Deionized (DI) water, magnetic stirrer and stir bar, 100 mL beaker, analytical balance.

  • Weigh 5.00 g of the potassium salt powder and transfer it to the beaker.

  • Add 95.00 g of DI water to the beaker.

  • Place the beaker on the magnetic stirrer and stir at a moderate speed (e.g., 300 rpm) at room temperature until the solid is completely dissolved. The solution should be clear.

  • Store the stock solution in a sealed container. This solution now contains 50 mg of active substance per gram of solution.

Protocol 2: Incorporation into a Model Water-Based Acrylic Coating

Causality: Research indicates that incorporating fluorosurfactants during both the pigment grind and the final letdown phase can be more effective, potentially reducing the need for other wetting agents and defoamers.[1][10] This protocol will focus on a post-addition (letdown) for initial screening, which is a simpler method for evaluating performance.

Table 2: Model Water-Based White Acrylic Formulation

Component Function Control (g) Experimental (g)
Letdown Phase
Acrylic Emulsion (e.g., 50% solids) Binder 200.0 200.0
Water Diluent 40.0 39.6
Coalescing Solvent (e.g., Texanol) Film Formation 5.0 5.0
Defoamer Foam Control 1.0 1.0
Additive
DI Water (for control) - 0.4 -
5% Additive Stock Solution Surfactant - 0.4

| Total | | 246.4 | 246.0 |

Note: This formulation yields an additive concentration of approximately 0.05% active ingredient on total formulation weight.

Procedure:

  • To a suitable mixing vessel, add the acrylic emulsion under low-shear mixing (e.g., 200-400 rpm).

  • In a separate container, pre-mix the water, coalescing solvent, and defoamer.

  • Slowly add the pre-mix from step 2 to the mixing acrylic emulsion.

  • For the Control Batch : Add 0.4 g of DI water.

  • For the Experimental Batch : Add 0.4 g of the 5% additive stock solution.

  • Continue mixing for an additional 15 minutes to ensure homogeneity.

  • Allow the formulations to rest for at least 1 hour before application and testing.

Workflow for coating preparation and application.
Protocol 3: Coating Application and Curing
  • Select appropriate substrates (e.g., glass panels for gloss/leveling, sealed paper charts for opacity, polyethylene sheets for low-energy wetting).

  • Using a drawdown bar or film applicator with a defined gap (e.g., 6 mil or 150 µm), apply the coatings to the substrates with a steady, consistent motion.

  • Allow the films to cure under controlled conditions (e.g., 25 °C and 50% relative humidity) for a specified duration (e.g., 24 hours for initial tests, 7 days for full cure properties).

Part 4: Performance Evaluation Protocols

A self-validating protocol requires robust testing against a control.

Test 1: Surface Tension of Liquid Coating
  • Objective : To quantify the reduction in surface tension.

  • Methodology : Use a tensiometer (Du Noüy ring or Wilhelmy plate method) to measure the static surface tension of the control and experimental liquid coatings. Perform measurements at a controlled temperature (25 °C).

  • Expected Outcome : A significant reduction in the surface tension (mN/m) for the experimental batch compared to the control.

Test 2: Wetting and Leveling Assessment
  • Objective : To visually and quantitatively assess improvements in substrate wetting and film formation.

  • Methodology :

    • Visual : Inspect the cured films on all substrates for surface defects such as craters, fish eyes, pinholes, and orange peel. Compare the smoothness and uniformity of the experimental film to the control.[2]

    • Quantitative : On a low-energy substrate like polyethylene, measure the static contact angle of a small droplet of the liquid coating immediately after deposition. A lower contact angle indicates better wetting.

  • Expected Outcome : The experimental coating should exhibit fewer surface defects and a more uniform, level appearance. The contact angle on the low-energy substrate should be lower than the control.

Test 3: Surface Properties of Cured Film
  • Objective : To evaluate the hydrophobicity and oleophobicity of the final coating surface.

  • Methodology : Using a goniometer, measure the static contact angle of 5 µL droplets of DI water and a standard oil (e.g., n-hexadecane) on the fully cured coating surface.[5][11] Take measurements at multiple points on the surface to ensure consistency.

  • Expected Outcome : The experimental coating should show a higher water contact angle (increased hydrophobicity) and a higher oil contact angle (oleophobicity) compared to the control.[5]

Table 3: Example Data Collection Table

Test Property Measured Control Experimental (0.05% Additive)
Test 1 Surface Tension (mN/m)
Test 2 Leveling (Visual Rating 1-5, 5=best)
Test 3 Water Contact Angle (°)
Test 3 Oil Contact Angle (°)

| Test 4 | Block Resistance (Rating 0-10, 10=best) | | |

Test 4: Block Resistance
  • Objective : To determine if the additive improves the ability of coated surfaces to resist sticking to each other under pressure.[12]

  • Methodology :

    • Apply coatings to two separate test panels and allow them to dry for a specified time (e.g., 24 hours).

    • Place the coated surfaces face-to-face.

    • Place a rubber stopper and a specified weight (e.g., 1 kg) on top of the panels.

    • Place the assembly in an oven at a set temperature (e.g., 50 °C) for 30 minutes.

    • Remove from the oven, remove the weight, and allow to cool for 10 minutes.

    • Gently pull the panels apart and rate the degree of tackiness or film damage on a scale of 0 (film peels off) to 10 (no tack, perfect).[13]

  • Expected Outcome : The experimental coating may show a higher block resistance rating due to the low-energy surface created by the fluorosurfactant.[12]

Part 5: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Foaming during mixing High dosage of surfactant; interaction with other formulation components.Reduce the additive concentration. Evaluate the need for the initial defoamer, as some fluorosurfactants can reduce foam.[4]
No significant improvement in wetting Insufficient concentration; substrate is extremely low energy or highly contaminated.Increase the dosage incrementally (e.g., to 0.1%, 0.2%). Ensure substrate is clean before application.
Film defects persist Issue may not be solely surface tension-related (e.g., formulation incompatibility, application error).Re-evaluate the entire formulation. Ensure proper mixing and application technique.
Recoatability issues The low-energy surface created by the fluorosurfactant may inhibit adhesion of a subsequent coat.Lightly abrade the surface before recoating. Test different recoat windows. Note: Many modern fluorosurfactants are designed to minimize this issue.[5]

References

  • DuPont™ Capstone® Fluorosurfactants. (n.d.). DuPont.
  • Ma, S. (2007, April 9). Novel Applications for Fluorosurfactants in Low-VOC Coatings. PCI Magazine. Retrieved from [Link]

  • Fluorosurfactant suppliers and manufacturers from India. (n.d.). Geocon Products. Retrieved from [Link]

  • Ma, S. (2011, October 1). Novel Application of Fluorosurfactants in. PCI Magazine. Retrieved from [Link]

  • Teriete, P., Weber, B., & Thyssen-Wallner, V. (2025, June 24). Fluorinated compounds under scrutiny: PFAS – best left to toothpaste?. European Coatings. Retrieved from [Link]

  • Fluoropolymers for Coating Applications. (n.d.). CoatingsTech. Retrieved from [Link]

  • US Patent US9115062B2 - Fluorosurfactants. (n.d.). Google Patents.
  • Coatings and Ink. (2016, May 11). Dynax Fluorosurfactants. Retrieved from [Link]

  • Samaha, M. A., et al. (2012, May 8). Fluorine Based Superhydrophobic Coatings. UQAC Constellation. Retrieved from [Link]

  • Enhancing Coating Performance without Using Fluorocarbon Surfactants in Water-Based Formulations. (2025, December 18). Specialty Chemicals. Retrieved from [Link]

  • Samaha, M. A., et al. (2012, May 8). Fluorine Based Superhydrophobic Coatings. MDPI. Retrieved from [Link]

  • An Easy Additive Approach for Replacing Fluorocarbon Surfactants. (2024, September 11). PCI Magazine. Retrieved from [Link]

  • Perfluoroundecanoic acid | C10F21COOH. (n.d.). PubChem. Retrieved from [Link]

  • Multifunctional Superamphiphobic Coating Based on Fluorinated TiO2 toward Effective Anti-Corrosion. (2024, May 8). MDPI. Retrieved from [Link]

  • Toxicological Profile for Perfluoroalkyls. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • Potassium perfluorobutane sulfonate. (1990, July 17). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

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Method

Application Notes &amp; Protocols: Oleophobic Surface Engineering using 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt

Abstract This document provides a comprehensive technical guide for researchers and scientists on the application of 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt for the fabrication of oleophobic and hydrophobic s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the application of 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt for the fabrication of oleophobic and hydrophobic surfaces. The protocol is centered around the formation of a robust, low-energy self-assembled monolayer (SAM) on hydroxylated substrates. We will delve into the underlying chemical principles, provide detailed, validated protocols for substrate preparation, monolayer deposition, and surface characterization, and offer insights into troubleshooting common experimental challenges. The methodologies described herein are designed to be reproducible and yield high-quality, chemically-resistant oleophobic coatings suitable for a range of applications, from microfluidics to anti-fouling materials.

Introduction: The Principle of Oleophobicity

Oleophobicity, the ability of a surface to repel oils, is a highly desirable property in advanced materials science. This characteristic is governed by surface energy; a surface with energy lower than that of a contacting liquid will resist wetting by that liquid. Fluorinated compounds are the cornerstone of modern oleophobic technology. The exceptional electronegativity and low polarizability of the carbon-fluorine bond result in extremely weak van der Waals interactions, leading to the lowest surface energies achievable.

1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt (K-PFU) is an amphiphilic molecule designed for creating such low-energy surfaces. It consists of two key moieties:

  • A hydrophilic potassium carboxylate head group (-COO⁻K⁺) that serves as an anchor, forming a stable bond with hydroxylated surfaces.

  • A long perfluoroalkyl tail (CF₃(CF₂)₈(CH₂)₂-) that is both hydrophobic and oleophobic.

When exposed to a suitable substrate, these molecules spontaneously organize into a densely packed, quasi-crystalline monolayer, with the perfluoroalkyl tails oriented away from the surface. This self-assembly process creates a robust, covalently-bound fluorinated "lawn" that presents a uniform, low-energy interface to the external environment, effectively repelling both water and oils.

Molecular Structure and Orientation

The diagram below illustrates the fundamental structure of the K-PFU molecule, highlighting its amphiphilic nature which is key to the self-assembly process.

cluster_molecule 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt head Hydrophilic Head -CH₂-COO⁻K⁺ spacer Ethylene Spacer -CH₂- spacer->head tail Oleophobic Perfluoroalkyl Tail CF₃(CF₂)₈- tail->spacer

Figure 1: Molecular structure of the K-PFU amphiphile.

Mechanism of Action: Self-Assembled Monolayer (SAM) Formation

The creation of an oleophobic surface using K-PFU is a multi-step process reliant on controlled surface chemistry. The process transforms a high-energy, hydrophilic substrate into a low-energy, oleophobic one.

The mechanism involves three critical stages:

  • Substrate Hydroxylation: The process begins with a substrate that has a high density of surface hydroxyl (-OH) groups. This is the foundation upon which the monolayer is built.

  • Adsorption and Anchoring: The potassium carboxylate head group of the K-PFU molecule has a strong affinity for the hydroxylated surface. It anchors to the surface, likely through a condensation reaction, forming a stable covalent or strong ionic bond (e.g., -O-Al or -O-Si).[1]

  • Monolayer Organization: Driven by van der Waals interactions between the long perfluoroalkyl chains, the anchored molecules pack into a dense, ordered, quasi-crystalline structure. This outward orientation of the fluorinated tails is what dramatically lowers the surface energy.[2]

The diagram below illustrates this self-assembly process.

Figure 2: Mechanism of oleophobic SAM formation.

Experimental Protocols

Adherence to the following protocols is critical for achieving a high-quality, defect-free oleophobic monolayer. The entire process should be conducted in a clean environment (e.g., a fume hood or cleanroom) to prevent contamination.[3]

Part A: Substrate Preparation & Hydroxylation

Rationale: The quality of the final oleophobic coating is critically dependent on the cleanliness and reactivity of the initial substrate. The goal is to remove all organic and particulate contaminants and then generate a uniform layer of surface hydroxyl groups to act as binding sites.

Materials:

  • Substrates (e.g., Silicon wafers, glass slides, aluminum-coated surfaces)

  • Acetone (ACS grade or higher)

  • Isopropanol (ACS grade or higher)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity, filtered)

  • UV-Ozone cleaner or Plasma cleaner

Protocol:

  • Solvent Cleaning: a. Place substrates in a beaker and sonicate in acetone for 15 minutes. b. Decant acetone, replace with isopropanol, and sonicate for another 15 minutes. c. Decant isopropanol, rinse thoroughly with DI water, and sonicate in DI water for 15 minutes.

  • Drying: a. Remove substrates from the DI water. b. Immediately dry each substrate under a stream of high-purity nitrogen gas until no moisture is visible.

  • Surface Activation (Hydroxylation): a. Place the clean, dry substrates into a UV-Ozone or Plasma cleaner. b. UV-Ozone: Treat for 15-20 minutes. This process uses UV light to generate ozone, which effectively removes residual organic contaminants and creates a fresh, hydroxylated oxide layer. c. Plasma (O₂ or Air): Treat with a low-power (20-50W) oxygen or air plasma for 2-5 minutes.[4] d. Crucial: Use the activated substrates for coating immediately (within 30 minutes) to prevent re-contamination from the ambient atmosphere.

Part B: Coating Solution Preparation

Rationale: A dilute solution ensures that molecules adsorb as a monolayer rather than forming uncontrolled multilayers. High-purity solvents are essential to avoid introducing contaminants that could compete for surface sites.

Materials:

  • 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt (K-PFU)

  • Ethanol (200 proof, anhydrous)

  • Glass vial with a PTFE-lined cap

  • Analytical balance and calibrated micropipettes

Protocol:

  • Prepare a 1-5 mM solution of K-PFU in anhydrous ethanol. A typical starting concentration is 2 mM.

    • Example Calculation (for 10 mL of 2 mM solution):

      • Molecular Weight of K-PFU (C₁₁H₄F₁₇KO₂): ~586.2 g/mol

      • Mass needed = 2 mmol/L * 0.010 L * 586.2 g/mol = 0.0117 g = 11.7 mg

  • Weigh the K-PFU into a clean, dry glass vial.

  • Add the calculated volume of anhydrous ethanol.

  • Seal the vial and sonicate for 5-10 minutes to ensure complete dissolution. The solution should be clear and colorless.

Part C: Monolayer Deposition via Immersion

Rationale: Immersion allows the self-assembly process to proceed to equilibrium, resulting in a well-ordered and densely packed monolayer. Longer immersion times generally lead to fewer defects in the final film.[3]

Materials:

  • Freshly activated substrates

  • K-PFU coating solution

  • Deposition vessel (e.g., glass petri dish or staining jar with a lid)

  • Nitrogen gas (optional, for inert atmosphere)

Protocol:

  • Place the freshly activated substrates into the deposition vessel.

  • Pour the K-PFU solution into the vessel, ensuring the substrates are fully submerged.

  • (Optional but Recommended) To minimize water and oxygen contamination, gently purge the headspace of the vessel with nitrogen gas before sealing.

  • Seal the vessel to prevent solvent evaporation and contamination.

  • Allow the self-assembly to proceed at room temperature for 12-24 hours .

Part D: Post-Deposition Rinsing and Curing

Rationale: Rinsing is critical to remove any non-covalently bonded (physisorbed) molecules from the surface. A mild thermal cure helps to remove residual solvent and can improve the packing and order of the monolayer.

Materials:

  • Ethanol (200 proof, anhydrous)

  • Nitrogen gas (high purity, filtered)

  • Hot plate or laboratory oven

Protocol:

  • Rinsing: a. Carefully remove the substrates from the coating solution using clean tweezers. b. Rinse the substrates thoroughly by immersing them in a beaker of fresh, anhydrous ethanol for 1-2 minutes with gentle agitation. c. Repeat the rinse with a second beaker of fresh ethanol.

  • Drying: a. Dry the rinsed substrates under a gentle stream of nitrogen gas.

  • Curing (Annealing): a. Place the dry, coated substrates on a hot plate or in an oven pre-heated to 100-120 °C . b. Cure for 30-60 minutes. c. Allow the substrates to cool to room temperature before characterization.

Workflow and Characterization

A systematic workflow ensures reproducibility and allows for proper validation of the surface modification.

Overall Experimental Workflow

sub Substrate Selection (Si, Glass, Al) clean Solvent Cleaning (Acetone, IPA, DI Water) sub->clean activate Surface Activation (UV-Ozone or Plasma) clean->activate coat Immersion Coating (12-24 hours) activate->coat prepare Solution Preparation (2mM K-PFU in Ethanol) prepare->coat rinse Rinsing & Drying (Ethanol, N₂ Stream) coat->rinse cure Thermal Curing (110°C for 30 min) rinse->cure char Surface Characterization (Contact Angle) cure->char

Sources

Application

1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt as a component in firefighting foams

Application Note: Characterization and Quantification of 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt (8:3 FTCA) in Firefighting Foams and Environmental Matrices Abstract This technical guide outlines the chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Quantification of 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt (8:3 FTCA) in Firefighting Foams and Environmental Matrices

Abstract

This technical guide outlines the chemical identity, environmental relevance, and analytical quantification of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt (synonym: Potassium 2H,2H,3H,3H-perfluoroundecanoate). Often classified as an 8:3 Fluorotelomer Carboxylic Acid (8:3 FTCA) derivative, this compound represents a specific subclass of polyfluoroalkyl substances (PFAS) found in specialized Aqueous Film Forming Foams (AFFF) and industrial surfactants. Unlike the more common 8:2 FTCA degradation products, the 8:3 homolog retains a propyl-spacer architecture, requiring distinct chromatographic separation strategies. This note provides a self-validating LC-MS/MS protocol for its detection in foam concentrates and impacted water sources.

Chemical Identity & Relevance

Nomenclature Clarification

The nomenclature "1H,1H,2H,2H-Perfluoroundecanoic acid" is an industry-colloquial term derived from the numbering of its alcohol precursor (8:2 Fluorotelomer Alcohol). In strict IUPAC nomenclature, the carboxyl carbon is C1.

  • IUPAC Name: Potassium 3-(perfluorooctyl)propanoate (or Potassium 2H,2H,3H,3H-perfluoroundecanoate).

  • Common Abbreviation: 8:3 FTCA (K-Salt).

  • CAS Number: 83310-58-1.[1][2][3][4][5]

  • Molecular Formula:

    
     (Salt); 
    
    
    
    (Free Acid).
Structural Architecture

The molecule consists of a perfluorinated C8 tail (lipophobic/hydrophobic) and a hydrogenated C3 spacer terminating in a carboxylate headgroup.

  • Tail:

    
     (Perfluorooctyl).
    
  • Spacer:

    
     (Ethylene group, often resistant to defluorination compared to alpha-fluorinated carbons).
    
  • Head:

    
     (Hydrophilic).
    
Role in Firefighting Foams (AFFF)

While legacy C8 foams relied on PFOA/PFOS, fluorotelomer-based foams utilize telomerization to create surfactants. The 8:3 FTCA structure appears in AFFF matrices as:

  • A Minor Impurity: Resulting from "odd-carbon" chain extensions or specific acrylic acid addition syntheses during surfactant manufacturing.

  • A Degradation Intermediate: Breakdown of specific thioether-based surfactants or larger polymer side-chains containing propyl spacers.

  • A Corrosion Inhibitor: The potassium salt form is occasionally used to buffer foam concentrates and prevent tank corrosion.

Analytical Protocol: LC-MS/MS Quantification

Objective: Quantify 8:3 FTCA in aqueous matrices (groundwater or diluted AFFF) with a Lower Limit of Quantitation (LLOQ) of < 2.0 ng/L.

Causality of Method Design
  • Extraction (WAX SPE): We use Weak Anion Exchange (WAX) because 8:3 FTCA is an anion at environmental pH. WAX retains the carboxylate headgroup while allowing neutral interferences to be washed away.

  • Container Material (Polypropylene): Glass is strictly prohibited. PFAS adsorb to glass surfaces, causing significant analyte loss (up to 40% in 24h).

  • Mobile Phase (Ammonium Acetate): Essential for negative electrospray ionization (ESI-). It buffers the pH to ensure the carboxylic acid is deprotonated (

    
    ) for detection.
    
Reagents & Standards
  • Target Analyte: 2H,2H,3H,3H-Perfluoroundecanoic acid (Native).[5]

  • Internal Standard (IS): Mass-labeled

    
    -8:2 FTCA (Use as surrogate if 
    
    
    
    -8:3 is unavailable, but validate retention time shift).
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate.

Sample Preparation (Solid Phase Extraction)
  • Conditioning: Rinse WAX cartridge (e.g., Oasis WAX or Strata-X-AW) with 4 mL 0.1%

    
     in MeOH, then 4 mL MeOH, then 4 mL Water.
    
  • Loading: Load 250 mL water sample (pH adjusted to 6-8) at 1 drop/sec.

  • Wash:

    • Wash 1: 4 mL Sodium Acetate buffer (pH 4) – Removes proteins/humic acids.

    • Wash 2: 4 mL MeOH – Crucial Step: This removes neutral fluorotelomer alcohols (FTOHs) that might interfere.

  • Elution: Elute with 4 mL 0.1%

    
     in MeOH. Collect in PP tube.
    
  • Concentration: Evaporate to dryness under

    
     gas (heated to 40°C). Reconstitute in 1 mL 96:4 MeOH:Water (v/v).
    
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm). Note: A "Delay Column" must be installed between the pump and injector to trap system PFAS.

  • Mobile Phase A: 2 mM Ammonium Acetate in Water (5% MeOH).

  • Mobile Phase B: 2 mM Ammonium Acetate in Methanol.

  • Gradient:

    • 0 min: 10% B

    • 0.5 min: 10% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 10% B (Re-equilibration)

MRM Transitions (Negative ESI):

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Mechanism

| 8:3 FTCA | 491.0 (


) | 447.0  | 15 | 18 | Decarboxylation (

) | | 8:3 FTCA (Qual) | 491.0 | 69.0 | 15 | 35 | Fluorine fragment (

) | | IS (

-8:2)
| 479.0 | 435.0 | 15 | 18 | Reference Standard |

Workflow Visualization

The following diagram illustrates the degradation pathway of precursor alcohols to the 8:3 FTCA salt and the subsequent analytical decision tree.

G cluster_0 Environmental Degradation Pathway cluster_1 Analytical Workflow (LC-MS/MS) Precursor 8:2 Fluorotelomer Alcohol (8:2 FTOH) Intermediate Aldehyde Intermediate Precursor->Intermediate Oxidation Target 8:3 FTCA (K-Salt) (Target Analyte) Intermediate->Target Specific C3 Stabilization PFOA PFOA (C8) (Terminal Product) Target->PFOA Beta-Oxidation (Slow) Sample AFFF Impacted Water Target->Sample Contamination SPE WAX SPE Extraction (Retains Anions) Sample->SPE LC C18 Separation (Retains Hydrophobic Tail) SPE->LC MS MS/MS Detection (m/z 491 -> 447) LC->MS

Caption: Figure 1. Degradation pathway of fluorotelomer precursors to 8:3 FTCA and the coupled analytical workflow for detection.

Data Interpretation & QA/QC

Identification Criteria

To confirm the presence of 8:3 FTCA (vs. the isobaric 8:2 FTCA acetic acid derivative or other isomers), strictly adhere to these criteria:

  • Retention Time (RT): 8:3 FTCA (C11 backbone) elutes after 8:2 FTCA (C10 backbone) and before PFUnA (C11 fully fluorinated).

  • Ion Ratio: The ratio of the quantifier ion (447) to the qualifier ion (69) must be within ±30% of the calibration standard.

  • Signal-to-Noise: > 10:1 for Quantitation.

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
High Background Contamination from LC tubing/solvents.Install a "Delay Column" between pump and injector. Use only MeOH-rinsed PP labware.
Peak Tailing pH mismatch in mobile phase.Ensure Ammonium Acetate is fresh (volatile buffer). Check column age.
Low Recovery Breakthrough on SPE cartridge.Slow down loading rate. Ensure pH of sample is < 8 before loading.

Toxicological Context

While less studied than PFOA, 8:3 FTCA exhibits specific toxicological properties relevant to drug development and environmental health:

  • Protein Binding: Like other long-chain PFAS, 8:3 FTCA binds to serum albumin. The extra methylene group in the spacer (

    
     equivalent length) alters the binding pocket fit compared to rigid PFOA.
    
  • Metabolic Fate: It is a "dead-end" metabolite in some pathways but can slowly undergo beta-oxidation to form PFOA. Its presence indicates active degradation of "precursor" polymers in the environment.

References

  • Buck, R. C., et al. (2011). Perfluoroalkyl and polyfluoroalkyl substances in the environment: Terminology, classification, and origins. Integrated Environmental Assessment and Management. Link

  • U.S. EPA. (2024). Method 1633: Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous, Solid, Biosolids, and Tissue Samples by LC-MS/MS. United States Environmental Protection Agency. Link

  • AccuStandard. (2024). Reference Standards for PFAS Analysis: 2H,2H,3H,3H-Perfluoroundecanoic acid. Link

  • Field, J. A., & Seow, J. (2017). Fluorotelomer carboxylic acids (FTCAs) in environmental monitoring. Current Opinion in Environmental Science & Health. Link

  • ChemicalBook. (2024). 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt Product Description. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt for Advanced Surface Treatment

Welcome to the comprehensive technical support guide for 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing its use in surface treatment applications.

Introduction to 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt in Surface Modification

1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt is a highly effective fluorosurfactant used to create low-energy surfaces with hydrophobic and oleophobic properties.[1] Its unique molecular structure, comprising a long perfluorinated tail and a polar potassium salt headgroup, allows it to self-assemble at interfaces, significantly reducing surface tension.[2][3] This property is invaluable for applications requiring controlled wetting, anti-fouling, and specialized coatings.[1][3][4]

Optimizing the concentration of this surfactant is critical to achieving the desired surface properties consistently. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt modifies a surface?

A1: The primary mechanism is the adsorption of the surfactant molecules onto the substrate. The hydrophilic potassium salt headgroup interacts with the substrate (especially if it has some polarity), while the hydrophobic and oleophobic perfluorinated tail orients away from the surface, creating a new, low-energy interface. This molecular alignment is driven by the minimization of free energy at the interface.[2]

Q2: What is the "Critical Micelle Concentration" (CMC) and why is it important for my experiments?

A2: The Critical Micelle Concentration (CMC) is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles.[5] Below the CMC, the surface tension of the solution decreases as the surfactant concentration increases. Above the CMC, the surface tension remains relatively constant because any additional surfactant molecules preferentially form micelles rather than further populating the surface.[6] Operating near or slightly above the CMC is often the most efficient concentration for achieving maximum surface tension reduction and a stable surface coating.[7]

Q3: How does the pH of my solution affect the performance of the surfactant?

A3: The pH of the solution can significantly impact the performance of perfluorinated carboxylic acid salts. Changes in pH can affect the ionization state of the carboxylate headgroup.[8] For this potassium salt, which is already in its dissociated form, extreme pH values can still influence the surface charge of the substrate and the overall ionic strength of the solution, thereby affecting surfactant adsorption.[9] It is generally recommended to maintain a consistent pH, preferably neutral, unless a specific pH is required for your application.

Q4: Can I use this surfactant in the presence of other salts or buffers?

A4: Yes, but with caution. The presence of other electrolytes (salts) in the solution can lower the CMC of ionic surfactants.[6] This is due to the "salting-out" effect, where the added ions shield the electrostatic repulsion between the charged headgroups, promoting micelle formation at a lower concentration.[10] This can be advantageous for reducing the amount of surfactant needed, but it also means that your optimal concentration may change depending on the ionic strength of your formulation.

Troubleshooting Guide

This section addresses specific problems you may encounter during your surface treatment experiments.

Problem 1: Inconsistent or Incomplete Surface Coating

Symptoms:

  • Patchy or uneven surface hydrophobicity/oleophobicity.

  • High variability in contact angle measurements across the treated surface.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Surfactant Concentration The concentration may be too far below the CMC, resulting in an incomplete monolayer of surfactant on the surface.Gradually increase the concentration of the 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt solution in small increments (e.g., 0.01% w/v) and re-evaluate surface properties.
Surface Contamination The substrate may have organic residues, dust, or other contaminants that prevent uniform adsorption of the surfactant.Implement a rigorous pre-cleaning protocol for your substrate. This may include sonication in a series of solvents (e.g., acetone, isopropanol) followed by plasma cleaning or UV-ozone treatment.
Inefficient Application Method The method of applying the solution (e.g., dip-coating, spin-coating, spraying) may not be optimized for uniform coverage.For dip-coating, control the withdrawal speed to ensure a uniform liquid film. For spin-coating, optimize the spin speed and duration. Ensure complete and even wetting of the surface during application.
Inadequate Incubation/Drying Time The surfactant molecules may not have had enough time to adsorb and self-assemble on the surface, or the solvent may not have fully evaporated.Increase the incubation time of the substrate in the surfactant solution. Ensure a controlled and complete drying step, possibly in a low-humidity environment or with a gentle nitrogen stream.
Problem 2: Poor Adhesion of the Surface Treatment

Symptoms:

  • The hydrophobic/oleophobic effect diminishes or disappears after rinsing or gentle wiping.

  • The coating delaminates from the substrate.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Substrate Incompatibility The surface chemistry of the substrate may not be conducive to strong adsorption of the surfactant's headgroup.Consider a surface pre-treatment to introduce functional groups that can interact more strongly with the potassium salt headgroup. For example, a brief plasma treatment in an oxygen environment can create hydroxyl groups on some polymer surfaces.
Concentration Significantly Above CMC At very high concentrations, the formation of multilayers or loosely bound micelles on the surface can lead to poor adhesion of the outermost layers.Reduce the surfactant concentration to be closer to the CMC. A concentration slightly above the CMC is often optimal.
Presence of Competing Molecules Other molecules in the solution may be competing for adsorption sites on the substrate surface.Ensure high purity of your solvent and the surfactant itself. If using a complex formulation, consider potential interactions between components.
Problem 3: Formation of Aggregates or Precipitates in Solution

Symptoms:

  • The surfactant solution appears cloudy or contains visible particles.

  • Aggregates are observed on the treated surface.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Low Solubility in the Chosen Solvent While the potassium salt form enhances water solubility compared to its acid form, high concentrations may still exceed the solubility limit, especially in the presence of other solutes or at low temperatures.Ensure you are using a suitable solvent (e.g., deionized water). Gentle heating and sonication can aid dissolution. If solubility issues persist, consider adding a co-solvent like a short-chain alcohol, but be aware this will change the surface tension and CMC.
Interaction with Divalent Cations The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) from hard water or other sources can lead to the precipitation of the perfluorinated carboxylate.Use high-purity, deionized water for all solution preparations. If buffers are necessary, choose those free from interfering divalent cations.
Low Temperature The solubility of the surfactant may decrease at lower temperatures, leading to precipitation.Prepare and store the solution at room temperature or slightly above, if the application allows.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Safety First: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

  • Weighing: Accurately weigh the desired amount of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt using an analytical balance.

  • Dissolution: Add the weighed salt to a clean volumetric flask. Add approximately half of the final volume of high-purity deionized water.

  • Mixing: Gently swirl the flask to dissolve the salt. If needed, use a magnetic stirrer at a low speed or sonicate the solution for a few minutes to ensure complete dissolution.

  • Final Volume: Once the salt is fully dissolved, add deionized water to the calibration mark of the volumetric flask.

  • Storage: Store the stock solution in a well-sealed, clean container at room temperature.

Protocol 2: Determining an Approximate Optimal Concentration

This protocol uses contact angle measurements to empirically determine a suitable concentration range.

  • Prepare a Dilution Series: From your stock solution, prepare a series of dilutions (e.g., 0.001%, 0.01%, 0.1%, 0.5%, 1.0% w/v) in deionized water.

  • Substrate Preparation: Thoroughly clean a set of identical substrate samples using a consistent and rigorous cleaning protocol.

  • Surface Treatment: Immerse one clean substrate in each of the prepared dilutions for a fixed period (e.g., 30 minutes).

  • Rinsing and Drying: Gently rinse each substrate with deionized water to remove any excess, non-adsorbed surfactant. Dry the substrates completely with a gentle stream of nitrogen or in a low-humidity environment.

  • Contact Angle Measurement: Measure the static contact angle of a water droplet on the surface of each treated substrate. Take measurements at multiple points on each sample to ensure consistency.

  • Data Analysis: Plot the average contact angle as a function of the surfactant concentration. The optimal concentration will likely be in the region where the contact angle plateaus (i.e., further increases in concentration do not significantly increase the contact angle).

Visualizing the Optimization Process

The following workflow illustrates the logical steps for optimizing the surfactant concentration.

Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement start Define Surface Property Goal (e.g., max contact angle) prep_solution Prepare Surfactant Dilution Series start->prep_solution treat_surface Apply Surfactant Solution (Controlled Method) prep_solution->treat_surface clean_substrate Clean Substrates (Consistent Protocol) clean_substrate->treat_surface rinse_dry Rinse and Dry treat_surface->rinse_dry measure_ca Measure Contact Angle rinse_dry->measure_ca plot_data Plot Contact Angle vs. Concentration measure_ca->plot_data analyze_curve Identify Plateau Region (Optimal Concentration Range) plot_data->analyze_curve troubleshoot Troubleshoot Issues (e.g., Inconsistency) analyze_curve->troubleshoot Issues identified finalize Finalize Protocol analyze_curve->finalize Optimal performance achieved troubleshoot->start Re-evaluate goals & methods Surfactant_Mechanism cluster_substrate Substrate cluster_solution Aqueous Solution substrate_surface surfactant1 surfactant2 surfactant3 surfactant4 tail1 surfactant1->tail1 tail2 surfactant2->tail2 tail3 surfactant3->tail3 tail4 surfactant4->tail4 label_head Hydrophilic Head (Potassium Salt) label_tail Hydrophobic/Oleophobic Tail (Perfluorinated Chain)

Caption: Surfactant self-assembly at a solid-liquid interface.

References

  • ChemicalBook. (2024, December 18). 1H,1H,2H,2H-PERFLUOROUNDECANOIC ACID POTASSIUM SALT | 83310-58-1.
  • SERDP and ESTCP. (2025, May 14). Development of an Accurate, Robust, and High-Throughput Photophysical Assay and Prediction Model for PFAS Critical Micelle Concentration – A Synergistic Experimental and Computational Study.
  • The University of Arizona. preferential behaviors of fluorinated surface-active molecules at liquid-liquid interfaces.
  • American Chemical Society. Accurate and robust determination of PFAS critical micelle concentration.
  • PCI Magazine. (2024, September 11). An Easy Additive Approach for Replacing Fluorocarbon Surfactants.
  • UC Berkeley. Surfactant Properties of Per- and Polyfluoroalkyl Substances (PFAS).
  • PMC. Facile identification of fluorosurfactant category in aqueous film-forming foam concentrates via optimized 19F NMR.
  • ResearchGate. Figure 2. (a) Change in surface tension of PFHpA, PFOA, PFNA, and PFDA....
  • MDPI. (2020, September 28). Fluorinated Surfactant Adsorption on Mineral Surfaces: Implications for PFAS Fate and Transport in the Environment.
  • ChemicalBook. (2024, December 21). 1H,1H,2H,2H-PERFLUOROUNDECANOIC ACID POTASSIUM SALT - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2021, January 19). Compliance Guide for Imported Articles Containing Surface Coatings Subject to the Long-Chain Perfluoroalkyl Carboxylate and Perf.
  • ACS Publications. (2010, July 12). Optimizing Surfactant Concentrations for Dispersion of Single-Walled Carbon Nanotubes in Aqueous Solution | The Journal of Physical Chemistry B.
  • ResearchGate. (2022, January 19). (PDF) Optimization of Surfactant Concentration in Carbon Nanotube Solutions for Dielectrophoretic Ceiling Assembly and Alignment: Implications for Transparent Electronics.
  • Dongye Chemical. Understanding the Properties and Applications of 1h,1h,2h,2h-perfluorooctyltriethoxysilane: A Comprehensive Guide.
  • Biolin Scientific. (2025, November 25). PFAS-Free Coatings: Challenges and Solutions.
  • Google Patents. US9694401B2 - Method and apparatus for treating perfluoroalkyl compounds.
  • PMC. (2025, December 17). Predicting Critical Micelle Concentrations from Short Time Scale Simulations.
  • Santa Cruz Biotechnology. 2H,2H,3H,3H-Perfluoroundecanoic acid potassium salt | CAS 83310-58-1 | SCBT.
  • PMC. Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace.
  • Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization.
  • Environmental Science: Processes & Impacts. (2020, October 30). An overview of the uses of per- and polyfluoroalkyl substances (PFAS).
  • PMC. An overview of the uses of per- and polyfluoroalkyl substances (PFAS).
  • Australian Department of Health. (2015, April 24). Short-chain perfluorocarboxylic acids and their direct precursors: Environment tier II assessment.
  • ACS Publications. (2007, June 1). Challenges in Perfluorocarboxylic Acid Measurements.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (1990, July 17). Potassium perfluorobutane sulfonate.
  • PubChem. Perfluoroundecanoic acid | C10F21COOH | CID 77222.
  • ResearchGate. Physical and chemical properties of PFOS potassium salt. (Data from OECD, 2002, unless otherwise noted)..
  • ResearchGate. (2023, August 16). Unification of Surface Tension Isotherms of PFOA or GenX Salts in Electrolyte Solutions by Mean Ionic Activity.
  • Latham & Watkins. (2026, February 11). UK Government Launches First PFAS Plan to Address and Mitigate Harmful Impacts.

Sources

Optimization

stability issues of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt under acidic conditions

Welcome to the Technical Support Center for 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound, particularly under acidic conditions. As Senior Application Scientists, we have compiled this guide to address common issues and questions, ensuring the integrity and success of your experiments.

Introduction to 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt

1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt is a member of the per- and polyfluoroalkyl substances (PFAS) family, specifically a fluorotelomer carboxylic acid. These compounds are characterized by a highly fluorinated alkyl chain, which imparts unique properties such as thermal and chemical stability.[1][2][3] However, the presence of a carboxylic acid functional group introduces pH-dependent behaviors that are critical to understand for experimental success.

This guide will focus on the stability of the potassium salt form of 1H,1H,2H,2H-Perfluoroundecanoic acid, particularly when subjected to acidic environments, a common condition in many chemical and biological experiments.

Troubleshooting Guide: Stability Issues in Acidic Media

Researchers may encounter several issues when working with 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt in acidic solutions. This section provides a question-and-answer formatted guide to troubleshoot these problems.

Question 1: I've dissolved 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt in an acidic buffer (pH < 4), and I'm observing a precipitate. Is the compound degrading?

Answer: It is highly unlikely that the compound is degrading. The observed precipitate is most likely the protonated, undissociated form of the acid (1H,1H,2H,2H-Perfluoroundecanoic acid).

  • Causality: Perfluoroalkyl carboxylic acids (PFCAs) are strong acids, with pKa values significantly lower than their non-fluorinated counterparts.[2][4] For long-chain PFCAs, the pKa is estimated to be below 1.6.[5] When the pH of the solution is below the pKa of the acid, the equilibrium shifts towards the undissociated (protonated) form. This neutral form is significantly less soluble in aqueous solutions than the anionic salt form, leading to precipitation.[6][7][8]

  • Experimental Protocol to Confirm:

    • Isolate the precipitate by centrifugation or filtration.

    • Wash the precipitate with a small amount of cold, acidified deionized water (at the same pH as your buffer).

    • Dissolve the precipitate in a small volume of a polar organic solvent (e.g., methanol, ethanol).

    • Analyze the dissolved solid using a suitable analytical technique (e.g., LC-MS, NMR) and compare the spectrum to a standard of 1H,1H,2H,2H-Perfluoroundecanoic acid. The results should confirm the identity of the precipitate as the undissociated acid.

  • Solution:

    • To maintain solubility, adjust the pH of your solution to be at least 2 pH units above the pKa of the acid. A pH above 4 is generally recommended.

    • If the experimental conditions require a low pH, consider using a co-solvent system (e.g., water/methanol, water/acetonitrile) to increase the solubility of the protonated form. The required percentage of organic solvent will need to be determined empirically.

Question 2: I'm concerned about the chemical stability and potential hydrolysis of the C-F bonds in my acidic experimental conditions over a long incubation period. Should I be worried?

Answer: Based on the known chemistry of PFCAs, significant degradation through hydrolysis of the carbon-fluorine (C-F) or carbon-carbon (C-C) bonds under typical acidic experimental conditions is not expected.

  • Causality: The C-F bond is one of the strongest single bonds in organic chemistry, making perfluorinated compounds exceptionally resistant to chemical and thermal degradation.[3] Perfluoroalkyl carboxylates and sulfonates are documented to be resistant to reaction with acids, bases, oxidants, and reductants under normal conditions.[7] While extreme conditions (e.g., high temperature and pressure, specialized catalysts) can induce degradation, these are not typical for standard laboratory experiments.[9][10]

  • Trustworthiness of the Protocol: The inherent stability of the perfluorinated chain is a cornerstone of PFAS chemistry. Any experimental protocol assuming significant degradation under mild acidic conditions would be inconsistent with decades of established chemical principles.

  • Visualization of Stability:

    Caption: Logical relationship of the compound in acidic media.

Question 3: Could the ethylene (-CH2-CH2-) portion of the molecule be susceptible to acid-catalyzed reactions?

Answer: While the hydrocarbon portion is theoretically more reactive than the perfluorinated chain, significant degradation under typical acidic aqueous conditions is still improbable.

  • Expertise & Experience: The electron-withdrawing effect of the adjacent perfluoroalkyl group significantly deactivates the -CH2-CH2- linker towards electrophilic attack, which is the common mechanism for acid-catalyzed reactions on alkanes. While not as inert as the fluorinated segment, this hydrocarbon linker is more stable than a typical alkyl chain.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of 1H,1H,2H,2H-Perfluoroundecanoic acid?

Q2: How does the potassium salt form affect its stability in acid compared to the free acid form?

A2: The potassium salt is simply the deprotonated form of the acid. In an unbuffered aqueous solution, the salt will result in a near-neutral pH. When an acid is added, the salt will be protonated to form the free acid. The intrinsic chemical stability of the molecule's backbone is the same regardless of whether it is in the salt or protonated form. The primary difference is the significant decrease in aqueous solubility upon protonation.[6][7][8]

Q3: Are there any specific acidic conditions that are known to cause degradation of similar compounds?

A3: Degradation of PFCAs typically requires harsh conditions. For instance, some studies have shown degradation in the presence of strong oxidizing agents like sulfate radicals under acidic conditions (pH < 3). Other advanced oxidation processes, such as photochemical or electrochemical methods, can also degrade these compounds, and the efficiency can be pH-dependent.[1] However, simple storage or use in common acidic buffers at ambient temperature is not expected to cause degradation.

Q4: What is the expected solubility of the protonated (acid) form?

A4: The aqueous solubility of the protonated form of long-chain PFCAs is very low. For perfluoroundecanoic acid, the fully fluorinated analogue, the solubility is expected to be in the low µg/L to mg/L range. The presence of the ethylene linker in 1H,1H,2H,2H-Perfluoroundecanoic acid may slightly increase its polarity and solubility compared to its fully fluorinated counterpart, but it will still be significantly less soluble than its potassium salt.

Q5: How should I prepare a stock solution of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt to avoid stability issues?

A5: It is recommended to prepare stock solutions in a high-purity solvent in which the compound is highly soluble and stable, such as methanol or ethanol. These stock solutions can then be diluted into your aqueous experimental medium. This approach minimizes solubility issues when preparing dilute aqueous solutions, even under acidic conditions, as the final concentration may be below the solubility limit of the protonated form. Always verify the stability of your compound in the chosen organic solvent if long-term storage is intended.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility vs. pH

This protocol allows for the empirical determination of the pH at which precipitation occurs for a given concentration of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt.

  • Prepare a Stock Solution: Prepare a 10 mg/mL stock solution of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt in deionized water. The pH should be near neutral.

  • Prepare a Series of Buffers: Prepare a range of buffers with pH values from 2.0 to 7.0 (e.g., citrate, phosphate, acetate buffers).

  • Dilution: In separate transparent vials, add a fixed amount of the stock solution to each buffer to achieve the desired final concentration (e.g., 100 µg/mL).

  • Observation: Vortex each vial and allow it to stand at room temperature. Observe the vials for the formation of a precipitate immediately and after 1, 6, and 24 hours.

  • Quantification (Optional): For a more quantitative measure, centrifuge the vials with precipitate, collect the supernatant, and measure the concentration of the dissolved compound using LC-MS.

Data Presentation: Expected Solubility Profile
pHExpected Observation for a 100 µg/mL SolutionPredominant Species
2.0Significant precipitation1H,1H,2H,2H-Perfluoroundecanoic acid (undissociated)
3.0Potential for some precipitation, depending on exact pKa and concentrationMixture of undissociated acid and anion
4.0Likely clear solutionPredominantly 1H,1H,2H,2H-Perfluoroundecanoate anion
5.0Clear solution1H,1H,2H,2H-Perfluoroundecanoate anion
6.0Clear solution1H,1H,2H,2H-Perfluoroundecanoate anion
7.0Clear solution1H,1H,2H,2H-Perfluoroundecanoate anion

Visualization of the pH-Dependent Equilibrium

pH_Equilibrium cluster_acidic Low pH (e.g., < 3) cluster_neutral_alkaline Higher pH (e.g., > 4) Protonated R-COOH (Undissociated Acid) Low Solubility Anion R-COO- K+ (Anionic Salt) High Solubility Protonated->Anion + H+ Anion->Protonated - H+

Caption: Equilibrium between the protonated and anionic forms.

References

  • Degradation and Plant Transfer Rates of Seven Fluorotelomer Precursors to Perfluoroalkyl Acids and F-53B in a Soil-Plant System with Maize (Zea mays L.). (2022). Journal of Agricultural and Food Chemistry. [Link]

  • Comparison between Chemical and Biological Degradation Processes for Perfluorooctanoic Acid. (2023). MDPI. [Link]

  • Fluorotelomer Carboxylic Acid Degradation: Implications for Septic Systems. (n.d.). UNH Scholars' Repository. [Link]

  • Fluorotelomer Carboxylic Acid Degradation: Implications for Septic Systems. (2024). University of New Hampshire. [Link]

  • Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide. (2018). PubMed. [Link]

  • Microbial Defluorination of Unsaturated Per- and Polyfluorinated Carboxylic Acids under Anaerobic and Aerobic Conditions: A Structure Specificity Study. (2022). Environmental Science & Technology. [Link]

  • Sustainable recovery of perfluoroalkyl acids using a reusable molecular cage. (2025). Royal Society of Chemistry. [Link]

  • Low-temperature mineralization of perfluorocarboxylic acids. (2022). Science. [Link]

  • 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. (n.d.). ITRC. [Link]

  • Perfluoroundecanoic acid | C10F21COOH. (n.d.). PubChem. [Link]

  • Hydrolysis and Atmospheric Oxidation Reactions of Perfluorinated Carboxylic Acid Precursors. (2013). Semantic Scholar. [Link]

  • Process for preparing perfluoroether carboxylic acids. (n.d.).
  • Perfluoroalkyl carboxylic acids. (n.d.). Wikipedia. [Link]

  • Dissociation constants of perfluoroalkanoic acids. (2017). ResearchGate. [Link]

  • Low-temperature mineralization of perfluorocarboxylic acids. (2022). Science. [Link]

  • Toxicological Profile for Perfluoroalkyls. (n.d.). ATSDR. [Link]

  • Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). (2024). Langmuir. [Link]

  • Estimation of the Acid Dissociation Constant of Perfluoroalkyl Carboxylic Acids through an Experimental Investigation of their Water-to-Air Transport. (2013). ResearchGate. [Link]

  • Physical and Chemical Properties. (2022). Canada.ca. [Link]

  • The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different. (2021). ScienceDirect. [Link]

  • Chain-length dependent ultrasonic degradation of perfluoroalkyl substances. (2023). UCL Discovery. [Link]

  • Comparison between Chemical and Biological Degradation Processes for Perfluorooctanoic Acid. (2023). MDPI. [Link]

  • Oxidation of Per- and Polyfluoroalkyl Ether Acids and Other Per- and Polyfluoroalkyl Substances by Sulfate and Hydroxyl Radicals: Kinetic Insights from Experiments and Models. (n.d.). PMC. [Link]

Sources

Troubleshooting

troubleshooting guide for experiments involving 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt

[1][2] Product Identity & Scope Compound: 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt[1][2][3] CAS Registry Number: 83310-58-1 (Acid precursor analog: 34598-33-9)[2] Structural Class: Fluorotelomer Carboxylate (S...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Product Identity & Scope
  • Compound: 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt[1][2][3]

  • CAS Registry Number: 83310-58-1 (Acid precursor analog: 34598-33-9)[2]

  • Structural Class: Fluorotelomer Carboxylate (Specifically a C11 chain with an 8-carbon fluorinated tail and a 3-carbon hydrogenated spacer, often structurally related to 8:3 Fluorotelomer Acid ).[2]

  • Chemical Formula:

    
    
    

Scientist’s Note: This compound is a "long-chain" PFAS surfactant.[2] Unlike standard perfluoroalkyl acids (like PFOA), the "1H,1H,2H,2H" designation indicates the presence of two methylene (


) groups separating the fluorinated tail from the carboxyl head.[2] This "spacer" significantly alters its solubility profile and reactivity compared to fully fluorinated analogs, creating unique experimental challenges.[2]
Module 1: Solubility & Solution Preparation
Q: Why is my stock solution cloudy or precipitating even at low concentrations?

A: You are likely battling the Krafft Point and the Fluorous Effect .[2] Long-chain fluorotelomers (


) exhibit a high Krafft point—the temperature below which surfactants form solid crystals rather than dissolving into micelles. Additionally, the fluorinated tail is both hydrophobic and lipophobic (the "Fluorous Effect"), meaning it resists dissolution in both pure water and standard non-polar solvents like hexane.[2]

Troubleshooting Protocol:

  • Solvent Selection: Do not use 100% water for stock solutions.[2] The potassium salt improves water solubility, but the long fluorinated tail drives aggregation.[2]

  • The "Golden Ratio": Use a Methanol (MeOH) / Water mixture.[2] Methanol disrupts the water structure, accommodating the hydrophobic tail, while water solvates the ionic headgroup.[2]

  • Sonication: Mild sonication (35-40 kHz) at 30-40°C is often required to break initial crystal lattices.[2]

Recommended Solubilization Workflow:

SolubilityWorkflow Start Start: Solid K+ Salt Target Target Concentration? Start->Target HighConc High (>1 mg/mL) Target->HighConc LowConc Low (<100 µg/mL) Target->LowConc SolventA 100% Methanol (Stock) HighConc->SolventA SolventB 50:50 MeOH:Water (Working) LowConc->SolventB Action1 Sonicate @ 40°C (10 mins) SolventA->Action1 Action2 Vortex & Invert SolventB->Action2 Check Clear Solution? Action1->Check Action2->Check Success Ready for Use Check->Success Yes Fail Add 10% more MeOH Re-sonicate Check->Fail No Fail->Check

Caption: Decision tree for solubilizing long-chain fluorotelomer salts based on concentration requirements.

Module 2: Experimental Artifacts (Adsorption)
Q: My serial dilutions show non-linear recovery. Is the compound degrading?

A: It is almost certainly adsorption , not degradation.[2] The


 tail is extremely "sticky." In aqueous solutions, these molecules migrate to the container walls to escape the water phase.[2]
  • Glass is the Enemy: Glass surfaces (silica) possess silanol groups and high surface energy that induce strong adsorption of cationic or amphiphilic PFAS.

  • The "Interface" Trap: This compound will concentrate at the air-water interface.[2] If you pipette from the very top of a static solution, you may overdose; if you pipette from the bottom, you may underdose.[2]

The "Plastic-Only" Protocol:

ComponentRecommended MaterialForbidden MaterialReason
Vials/Tubes Polypropylene (PP) or HDPEBorosilicate GlassGlass causes >40% loss via adsorption [1].[2]
Pipette Tips Low-Retention PPStandard PP (Unwashed)Standard tips can retain hydrophobic tails.[2]
Solvent Lines PEEK or Stainless SteelPTFE (Teflon)PTFE lines can leach background PFAS (see Module 3).[2]
Caps Polyethylene (PE)PTFE-lined capsPTFE liners are a major contamination source.[2]

Key Technique: Always vortex samples immediately before aliquoting to redistribute molecules adhering to the walls or the air-liquid interface.[2]

Module 3: Analytical Challenges (LC-MS/MS)
Q: I see a peak for my analyte in my solvent blanks. Is my column contaminated?

A: This is the classic "System Contamination" issue common in PFAS analysis.[2] Because fluoropolymers (PTFE, ETFE) are used in LC pump seals, degassers, and solvent lines, your LC system itself is likely leaching fluorinated compounds that co-elute with your sample.[2]

The Fix: The Delay Column Configuration You must physically separate the system contamination from the sample analyte using a "Delay Column."[2][4]

Mechanism:

  • A small C18 column is placed between the pump and the autosampler.[2]

  • Contaminants from the pump are trapped on this delay column.[2]

  • When the gradient starts, the "Delay" peak elutes after the sample peak (because the sample is injected later at the autosampler).[2]

LC-MS Configuration Diagram:

LCMS_Setup cluster_system LC Pump System (Contamination Source) Solvent Mobile Phase Pump Pump (PTFE Seals) Solvent->Pump Mixer Mixer Pump->Mixer DelayCol DELAY COLUMN (Traps Pump PFAS) Mixer->DelayCol Contaminants Trapped Here Injector Autosampler (Sample Injection) DelayCol->Injector Clean Solvent AnalCol Analytical Column (Separation) Injector->AnalCol Sample + Delayed Contaminants MS Mass Spec (Detector) AnalCol->MS

Caption: Placement of a Delay Column to chromatographically separate system-leached PFAS from the analytical sample.

Mass Transitions (MRM) for 1H,1H,2H,2H-Perfluoroundecanoate:

  • Ionization Mode: Negative Electrospray (ESI-)[2][5]

  • Precursor Ion:

    
     Da (approx, based on 
    
    
    
    mass).[2]
    • Note: Verify exact mass.[2]

      
       anion mass is approx 491.[2]
      
  • Common Fragments:

    • 
       (Decarboxylation/HF loss specific to telomers) [2].[2]
      
    • Warning: Unlike PFOA, fluorotelomers often do not yield the clean

      
       (
      
      
      
      ) or typical perfluoro-chain fragments as dominantly.[2] Optimize collision energy for the loss of the carboxyl group (
      
      
      ).
Module 4: Safety & Handling (FAQ)

Q: Is this compound volatile? A: The potassium salt is a solid and not volatile.[2] However, if acidified (pH < 3), it converts to the free acid, which can sublime or volatilize, especially during evaporation steps (e.g., Nitrogen blow-down).[2]

  • Rule: Always keep the pH neutral or basic during concentration steps to keep it in the non-volatile salt form.[2]

Q: How do I dispose of the waste? A: This is a PFAS precursor.[2] It must never be poured down the drain.[2]

  • Collect all solid and liquid waste in dedicated "Halogenated Organic" waste streams.[2]

  • Label clearly as "PFAS / Fluorotelomer" for high-temperature incineration disposal.[2]

References
  • U.S. EPA. (2019).[2] Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry.Link

  • Wellington Laboratories. (2023).[2][6] Telomer Acids and Unsaturated Telomer Acids: Handling and Analysis Guide.[2]Link

  • Buck, R. C., et al. (2011).[2] Perfluoroalkyl and polyfluoroalkyl substances in the environment: Terminology, classification, and origins. Integrated Environmental Assessment and Management.[2] Link

  • AccuStandard. (2024). Physical and Chemical Properties of PFAS Standards.[2][7][8]Link

Sources

Optimization

common impurities in 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt and their removal

Executive Summary 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt (CAS: N/A for specific salt, Free Acid CAS: 27854-31-5), commonly referred to as 8:2 FTCA-K , is a critical fluorotelomer intermediate and surfactant....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt (CAS: N/A for specific salt, Free Acid CAS: 27854-31-5), commonly referred to as 8:2 FTCA-K , is a critical fluorotelomer intermediate and surfactant.[1] While often marketed as a safer alternative to perfluorooctanoic acid (PFOA), its synthesis via telomerization inherently introduces specific impurity classes that can confound biological assays and alter physicochemical properties.

This guide addresses the three most common impurity profiles: Unsaturated Fluorotelomer Acids (FTUCAs) , Homologous Telomers , and Perfluoroalkyl Carboxylic Acids (PFCAs) .

Part 1: Diagnostic Triage (Troubleshooting Q&A)

Issue 1: "I see a 'ghost' peak eluting just before my main 8:2 FTCA peak in LC-MS, with a mass difference of -20 Da."

Diagnosis: Presence of 8:2 Fluorotelomer Unsaturated Carboxylic Acid (8:2 FTUCA) . Technical Insight: This is the most common instability issue with 8:2 FTCA salts. In the presence of bases (even the potassium hydroxide used to make the salt) or fluoride ions, the saturated fluorotelomer chain undergoes dehydrofluorination .[2] This eliminates HF to form a double bond at the


-position relative to the CF

group (2H-perfluoro-2-decenoic acid structure). Immediate Action:
  • Check the pH of your stock solution. If pH > 9, degradation is accelerating.

  • Avoid storing the salt in aqueous solution for extended periods.

  • Purification: See Protocol A below.

Issue 2: "My sample tests positive for PFOA (Perfluorooctanoic Acid) despite being a C11 fluorotelomer."

Diagnosis: Oxidative degradation or synthesis contamination. Technical Insight: 8:2 FTCA can biologically or chemically degrade into PFOA through


-oxidation-like pathways. Additionally, if the starting telomer iodide contained 8:2 FTOH that was over-oxidized during synthesis, PFOA is a direct byproduct. This is a critical regulatory impurity.
Immediate Action: 
  • Quantify the PFOA level.[3] If >25 ppb, the material may require reprocessing.

  • Purification: PFOA is difficult to remove from 8:2 FTCA due to similar solubility. Acid-Base Reprecipitation (Protocol B) is the most effective scalable method.

Issue 3: "The melting point is depressed, and I see broad tailing in the chromatogram."

Diagnosis: Homolog contamination (6:2 FTCA or 10:2 FTCA). Technical Insight: The telomerization process follows a statistical distribution (Taxogen/Telogen ratio). Unless rigorously fractionated, "C8" telomer products often contain 5-15% of C6 and C10 chains. Immediate Action:

  • These homologs have different chain lengths but similar polarities.

  • Purification: Fractional recrystallization from methanol/water is required.

Part 2: Impurity Profile & Data Summary

Table 1: Common Impurities in 8:2 FTCA-K

Impurity NameAbbreviationStructureOriginRemoval Difficulty
8:2 Unsaturated Acid 8:2 FTUCA

Base-catalyzed dehydrofluorinationMedium (Recrystallization)
6:2 Fluorotelomer Acid 6:2 FTCA

Synthesis Homolog (n-1)High (Requires Prep-HPLC/Fractionation)
Perfluorooctanoic Acid PFOA

Over-oxidation / DegradationHigh (Regulatory Hazard)
Fluoride Ion F


Degradation byproductLow (Desalting)

Part 3: Mechanistic Visualization

The following diagram illustrates the degradation pathways that generate the primary impurities (FTUCA and PFOA) from the 8:2 FTCA parent compound.

G FTOH 8:2 Fluorotelomer Alcohol (Precursor) FTCA 8:2 FTCA (Target) (Saturated Acid) FTOH->FTCA Oxidation (Synthesis Step) FTUCA 8:2 FTUCA (Unsaturated Impurity) FTCA->FTUCA Dehydrofluorination (Base/OH- catalyzed) PFNA PFNA (Minor Degradant) FTCA->PFNA α-Oxidation PFOA PFOA (Terminal Degradant) FTUCA->PFOA β-Oxidation / Cleavage

Figure 1: Degradation pathways of 8:2 FTCA. Note that basic conditions promote the formation of the unsaturated FTUCA, which can further degrade into regulated PFCAs like PFOA.

Part 4: Validated Purification Protocols

Protocol A: Removal of Unsaturated Impurities (8:2 FTUCA)

Principle: The unsaturated impurity is slightly more soluble in organic solvents than the saturated potassium salt due to the rigidity of the double bond and loss of flexible ethylene rotation.

  • Acidification : Dissolve the crude potassium salt in minimal warm water (50°C). Add 1M HCl dropwise until pH < 2. The free acid (8:2 FTCA) will precipitate as a white waxy solid.

  • Extraction : Extract the solid into Ethyl Acetate . Wash the organic layer 3x with dilute HCl to remove inorganic salts (KCl).

  • Drying : Dry organic layer over anhydrous

    
     and evaporate to dryness.
    
  • Recrystallization (Critical Step) :

    • Dissolve the free acid in boiling Hexane/Acetone (9:1) .

    • Allow to cool slowly to room temperature, then to 4°C.

    • The saturated 8:2 FTCA crystallizes preferentially. The unsaturated 8:2 FTUCA remains largely in the mother liquor.

  • Re-salting : Redissolve the purified acid in Methanol. Add stoichiometric KOH (1.0 equiv) in Methanol. Evaporate to yield the purified potassium salt.

Protocol B: Removal of PFOA and Homologs (Polishing)

Principle: Fluorinated chains exhibit strong hydrophobic retention. PFOA (C7 perfluoro) is significantly more soluble in water/methanol mixtures than 8:2 FTCA (C8 perfluoro + C2 hydro).

  • Solvent Wash : Suspend the dry potassium salt in Cold Dichloromethane (DCM) .

    • Note: 8:2 FTCA-K is insoluble in DCM. Many non-polar organic impurities and some shorter homologs will leach into the DCM.

    • Filter and discard the filtrate.

  • Aqueous Recrystallization :

    • Dissolve the salt in a Water:Isopropanol (80:20) mixture at 60°C.

    • Cool to room temperature.[4] The long-chain 8:2 salt will crystallize out as pearlescent plates.

    • PFOA and shorter homologs (6:2) tend to remain in the supernatant due to higher solubility.

Part 5: Analytical Verification (LC-MS/MS)

To validate purity, use the following Multiple Reaction Monitoring (MRM) transitions. Note that 8:2 FTCA and FTUCA have distinct transitions.[5]

Table 2: MS/MS Parameters for QC

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)
8:2 FTCA 477.0

393.0 (Loss of

)
15
8:2 FTUCA 457.0

393.0 (Loss of

)
20
PFOA 413.0

369.0 (Loss of

)
10

References

  • Wellington Laboratories. (n.d.). Stability of Saturated and Unsaturated Perfluoroalkyl Telomer Acid Compounds as Reference Standards. Retrieved from [Link]

  • Phillips, M. M., et al. (2007). Fluorotelomer Acids are More Toxic than Perfluorinated Acids. Environmental Science & Technology.[6] Retrieved from [Link]

  • Butt, C. M., et al. (2014). Levels and Trends of Poly- and Perfluoroalkyl Substances in the Arctic Environment. Science of The Total Environment. Retrieved from [Link]

  • University of New Hampshire. (2023). Fluorotelomer Carboxylic Acid Degradation: Implications for Septic Systems. UNH Scholars Repository. Retrieved from [Link]

  • Biomonitoring California. (n.d.). 8:2 Fluorotelomer carboxylic acid (8:2 FTCA).[1][5][7][8][9][10] Retrieved from [Link][7]

Sources

Reference Data & Comparative Studies

Validation

validation of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt purity by HPLC

This guide provides a comparative technical validation framework for analyzing the purity of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt (hereafter referred to as 8:2 FTU-K or the target analyte). Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical validation framework for analyzing the purity of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt (hereafter referred to as 8:2 FTU-K or the target analyte).

Executive Summary

The validation of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt presents a specific analytical paradox: it is a high-molecular-weight surfactant that lacks strong UV chromophores, rendering standard HPLC-UV (254 nm) ineffective. While LC-MS/MS is the gold standard for environmental trace analysis (ppt levels), it is often excessive and cost-prohibitive for routine QC purity validation (mg/mL levels).

This guide compares the performance of LC-MS/MS (Negative ESI) against HPLC-ELSD (Evaporative Light Scattering) and HPLC-UV (210 nm) , establishing a validated protocol that balances specificity with practicality.

Analyte Profile & Analytical Challenges

  • Chemical Name: 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt

  • Structure:

    
     (Note: Nomenclature varies; often classified as an 8:2 Fluorotelomer carboxylate based on the fluorinated tail length).[1]
    
  • Molecular Characteristics:

    • Amphiphilic: Strong surfactant properties requiring specific column equilibration.

    • UV Transparent: The C-F chain does not absorb UV; the carboxylate group absorbs weakly at <210 nm.

    • Ionic: Exists as a dissociated anion in aqueous mobile phases.

Impurity Profile (Critical for Validation)

To validate purity, one must detect likely synthetic byproducts:

  • Homologs: C9 or C13 chain lengths (Chain extension errors).

  • Starting Materials: 8:2 Fluorotelomer Alcohol (8:2 FTOH).

  • Unsaturated Analogs: 8:2 Fluorotelomer unsaturated acid (8:2 FTUA).

Comparative Methodology: Selecting the Detector

The following table contrasts the three primary detection methods for validating 8:2 FTU-K purity.

FeatureMethod A: LC-MS/MS Method B: HPLC-ELSD Method C: HPLC-UV (210 nm)
Principle Mass-to-charge ratio (

)
Light scattering of non-volatile particlesAbsorption of light by carboxyl group
Specificity High (Distinguishes homologs by mass)Medium (Universal for non-volatiles)Low (Solvent interference is high)
LOD (Limit of Detection) pg/mL (Trace level)µg/mL (Purity level)µg/mL (Poor S/N ratio)
Linearity (

)
> 0.99 (Dynamic range limited)> 0.99 (Log-log fit required)> 0.98 (Drift at low wavelengths)
Salt Compatibility Requires volatile buffer (Ammonium Acetate)Good (K+ generates signal)Good
Verdict Reference Standard Recommended for Routine QC Not Recommended

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (LC-MS/MS)

Use this method for initial characterization and identifying unknown impurities.

  • System: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series).

  • Column: C18 Column (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm) or Fluoro-phase (FluoroSep-RP).

    • Expert Insight: Standard C18 columns can retain long-chain PFAS strongly. Use a high-organic wash step to prevent carryover.

  • Mobile Phase:

    • A: 2 mM Ammonium Acetate in Water (95%) / Methanol (5%).

    • B: 2 mM Ammonium Acetate in Methanol (95%) / Water (5%).

  • Gradient: 40% B to 95% B over 10 mins. Hold 2 mins.

  • Detection: Negative Electrospray Ionization (ESI-).

    • MRM Transition:

      
       (Loss of 
      
      
      
      ).
  • Self-Validating Step: Use an isotopically labeled internal standard (e.g.,

    
    -PFOA) to correct for matrix suppression caused by the potassium salt concentration.
    
Protocol B: The "Routine QC" (HPLC-ELSD)

Use this method for batch release testing (Assay > 98%).

  • System: HPLC with ELSD (Low-Temperature mode to prevent evaporation of semi-volatiles).

  • Column: C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 50% B to 100% B over 15 mins.

  • ELSD Settings:

    • Drift Tube Temp: 45°C.

    • Nebulizer Gas: Nitrogen (3.5 bar).

    • Gain: Optimized for mg/mL range.

  • Why this works: The potassium salt is non-volatile. It will form a particle in the drift tube and scatter light. Impurities like 8:2 FTOH are less volatile than the solvent and will also be detected.

Validation Framework (E-E-A-T)

To ensure scientific integrity, the method must be validated against ICH Q2(R1) guidelines.

I. Specificity (Stress Testing)

Inject the sample spiked with known impurities (8:2 FTOH).

  • Acceptance Criteria: Resolution (

    
    ) > 1.5 between the Main Peak (8:2 FTU-K) and the FTOH impurity.
    
II. Linearity & Range

Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

  • ELSD Note: ELSD response is non-linear. Plot

    
     vs. 
    
    
    
    .
  • Acceptance Criteria:

    
    .
    
III. Accuracy (Recovery)

Spike a placebo matrix (or solvent) with the analyte at 80%, 100%, and 120%.

  • Acceptance Criteria: Recovery between 98.0% – 102.0%.

IV. System Suitability (The Self-Validating Loop)

Before every run, inject a standard 5 times.

  • RSD of Area: < 2.0%.[2]

  • Tailing Factor:

    
     (Surfactants often tail; use ammonium acetate to mitigate).
    

Visualized Workflows

Diagram 1: Analytical Decision Matrix

This logic flow helps researchers choose the correct detector based on their specific data needs (Trace vs. Purity).

DecisionMatrix Start Start: 8:2 FTU-K Purity Check Goal Define Goal Start->Goal Trace Trace Impurities (<0.1%) Goal->Trace Environmental/Tox Assay Bulk Purity (>98%) Goal->Assay QC/Synthesis LCMS Method A: LC-MS/MS (High Specificity, High Cost) Trace->LCMS Required ELSD Method B: HPLC-ELSD (Universal, Low Cost) Assay->ELSD Preferred UV Method C: HPLC-UV (Not Recommended) Assay->UV If no other option Result_Trace Output: Impurity ID & Quant (pg/mL levels) LCMS->Result_Trace Result_Assay Output: % Purity (w/w) (Mass Balance) ELSD->Result_Assay

Caption: Decision matrix for selecting the appropriate detector based on analytical requirements (Trace sensitivity vs. Bulk purity).

Diagram 2: Sample Preparation & Analysis Workflow

A step-by-step visualization of the experimental protocol to ensure reproducibility.

Workflow Raw Raw Material (Solid Salt) Dissolve Dissolution (MeOH:Water 50:50) Raw->Dissolve 1 mg/mL Filter Filtration (0.2 µm PTFE) Dissolve->Filter Remove Particulates Inject Injection (10 µL) Filter->Inject Sep Separation (C18 Column) Inject->Sep Gradient Elution Detect Detection (ELSD or MS) Sep->Detect Data Data Analysis (Log-Log Regression) Detect->Data

Caption: Operational workflow for the preparation and HPLC analysis of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt.

References

  • US EPA. (2020). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry.Link

  • Szostek, B., et al. (2006). Determination of fluorotelomer alcohols in air by gas chromatography/mass spectrometry. Journal of Chromatography A. Link

  • Larsen, B.S., et al. (2006). Trace analysis of fluorinated telomer alcohols and acids in surface water and sewage sludge. Organohalogen Compounds.[1][3]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Taniyasu, S., et al. (2005). Analysis of fluorotelomer alcohols, fluorotelomer acids, and short- and long-chain perfluorinated acids in water and biota. Journal of Chromatography A. Link

Sources

Comparative

Beyond the C-F Bond: A Comparative Performance Analysis of Fluorinated vs. Non-Fluorinated Surfactants

Executive Summary: The "Forever Chemical" Dilemma For decades, fluorinated surfactants (fluorosurfactants) have been the "gold standard" in high-precision wetting, leveling, and droplet microfluidics due to their unique...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Forever Chemical" Dilemma

For decades, fluorinated surfactants (fluorosurfactants) have been the "gold standard" in high-precision wetting, leveling, and droplet microfluidics due to their unique ability to lower surface tension below 20 mN/m and their exceptional chemical inertness. However, the regulatory landscape is shifting rapidly. With the EPA and ECHA moving to restrict PFAS (Per- and Polyfluoroalkyl Substances), researchers face a critical challenge: How to replace the C-F bond without compromising experimental integrity.

This guide provides a rigorous, data-driven comparison between fluorinated surfactants and their hydrocarbon/silicone alternatives. We move beyond simple product sheets to analyze the thermodynamic mechanisms, experimental validation protocols, and decision frameworks necessary for high-stakes R&D.

Mechanistic Divergence: Why Fluorine is Unique

To select an alternative, one must first understand the atomic-level physics that make fluorosurfactants superior. The difference lies in the chain rigidity and molecular volume .

The Packing Parameter
  • Hydrocarbon Tails (C-H): These form a planar, zig-zag structure. They are flexible and interact via van der Waals forces. At the air-liquid interface, they pack moderately well but leave "gaps" that limit the minimum surface tension to ~30 mN/m.

  • Fluorocarbon Tails (C-F): The fluorine atom is significantly larger (Van der Waals radius 1.47 Å) than hydrogen (1.20 Å). To accommodate this bulk, the carbon backbone twists into a rigid helix . This helical structure creates a dense, impenetrable "wall" at the interface, lowering surface energy to <20 mN/m and repelling both oil and water (oleophobicity).

Visualization: Interfacial Molecular Geometry

SurfactantPacking cluster_air Air Phase cluster_interface Liquid-Air Interface cluster_bulk Bulk Liquid Air Air Molecules Fluorinated Fluorinated Surfactant (Rigid Helical Structure) Dense Packing Surface Tension: ~18 mN/m Fluorinated->Air High Repulsion Hydrocarbon Hydrocarbon Surfactant (Flexible Zig-Zag) Loose Packing Surface Tension: ~32 mN/m Hydrocarbon->Air Moderate Repulsion Bulk Solvent Phase Bulk->Fluorinated Migration Bulk->Hydrocarbon Migration

Figure 1: Comparative molecular packing at the interface. Note the dense helical arrangement of fluorinated tails (red) versus the looser packing of hydrocarbon tails (blue), directly correlating to surface tension reduction.

Performance Comparison: The Data

The following data synthesizes typical performance metrics for three classes of surfactants: Perfluoropolyethers (PFPE - Fluorinated) , Block Copolymers (Hydrocarbon) , and Trisiloxanes (Silicone-based) .

Comparative Metrics Table
FeatureFluorinated (e.g., PFPE-PEG)Hydrocarbon (e.g., Pluronic/Span)Silicone (e.g., Trisiloxanes)
Min. Surface Tension 15 - 19 mN/m 30 - 35 mN/m20 - 22 mN/m
CMC (Critical Micelle Conc.) Very Low (High Efficiency)ModerateLow
Dynamic Surface Tension Slow (Bulky molecules)Fast (Mobile molecules)Very Fast (Super-spreaders)
Chemical Inertness High (Resists oxidation/pH)Low/ModerateModerate (Hydrolysis risk at extreme pH)
Biocompatibility (Cells) Excellent (Gas permeable)Variable (Lysis risk)Variable
Solubility Fluorinated Oils (HFE-7500, FC-40)Water / Mineral OilsOrganic Solvents / Water
Critical Analysis
  • Surface Tension: Silicone surfactants are the only non-fluorinated class that approaches the surface tension of fluorosurfactants (~21 mN/m). However, they often suffer from hydrolytic instability in acidic/basic conditions.

  • Droplet Microfluidics: Fluorinated oils/surfactants prevent organic solute leakage between droplets (cross-talk). Hydrocarbon systems (e.g., Mineral Oil + Span 80) often allow small hydrophobic molecules to leak, compromising drug screening assays.

Experimental Protocols for Validation

To validate an alternative surfactant in your specific application, you must perform these two self-validating assays.

Protocol A: Dynamic Surface Tension (Pendant Drop)

Objective: Determine the equilibrium surface tension and the kinetics of adsorption. Why: Static measurements miss the "dynamic" nature of processes like printing or spraying.

  • Preparation: Prepare surfactant solutions at 0.1x, 1x, and 10x the estimated CMC in the target solvent.

  • Setup: Use a goniometer with a backlit syringe dispensing system.

  • Density Input: CRITICAL STEP. Measure the precise density of your solution using a densitometer. An error of 0.05 g/cm³ invalidates the Young-Laplace fit.

  • Capture: Dispense a pendant drop. Record the profile shape evolution over 60 seconds (dynamic phase) until equilibrium (static phase).

  • Analysis: Fit the drop profile to the Young-Laplace equation .

    • Success Criterion: The fit error (RMS) must be < 0.5 µm.

Protocol B: Droplet Stability & Leakage Assay (Microfluidics)

Objective: Assess if the surfactant prevents coalescence and molecular exchange.

  • Generation: Generate water-in-oil droplets containing a fluorescent dye (e.g., Fluorescein, hydrophilic) and empty droplets in an alternating sequence.

  • Incubation: Incubate at 37°C for 24 hours.

  • Imaging: Use fluorescence microscopy.

  • Quantification:

    • Coalescence: Count merged droplets (size variation).

    • Leakage: Measure fluorescence intensity in the "empty" droplets.

    • Pass Criteria: <5% size variation and <1% fluorescence transfer.

Validation Workflow Diagram

ValidationWorkflow Prep 1. Solution Prep (0.1x - 10x CMC) Tension 2. Pendant Drop (Young-Laplace Fit) Prep->Tension Determine CMC & Gamma Microfluidics 3. Droplet Gen (Flow Focusing) Tension->Microfluidics If Gamma < Target Stress 4. Stress Test (24h @ 37°C) Microfluidics->Stress Analysis 5. Analysis (Leakage/Coalescence) Stress->Analysis

Figure 2: Step-by-step experimental workflow for validating surfactant performance. This closed-loop system ensures that only surfactants meeting physical criteria proceed to biological stress testing.

Decision Framework: Selecting the Right Alternative

Switching away from fluorinated surfactants is not a 1:1 replacement; it is a trade-off management process.

The Selection Logic
  • Scenario A: High-Speed Wetting (e.g., Printing).

    • Recommendation:Trisiloxanes. They offer "super-spreading" capabilities that even fluorosurfactants cannot match dynamically, despite slightly higher static tension.

  • Scenario B: Biologics/Droplet PCR.

    • Recommendation:Stick to Fluorinated (if permitted) or use High-MW Block Copolymers . Current hydrocarbon alternatives often fail to provide the gas permeability required for cell viability in droplets.

  • Scenario C: General Emulsions.

    • Recommendation:Alkyl Polyglucosides (APGs). These are eco-friendly, non-toxic, and sufficient for surface tensions >30 mN/m.

Decision Matrix

DecisionMatrix Start Start: Define Requirement TensionCheck Need Surface Tension < 22 mN/m? Start->TensionCheck BioCheck Is Biocompatibility/ Gas Exchange Critical? TensionCheck->BioCheck Yes Hydrocarbon Use Hydrocarbon (e.g., Pluronic/Tween) TensionCheck->Hydrocarbon No (>25 mN/m OK) Fluorinated Use Fluorinated Surfactant (e.g., PFPE-PEG) *Check Regulatory Exemptions* BioCheck->Fluorinated Yes (Cells/PCR) Silicone Use Trisiloxane (Silicone) BioCheck->Silicone No (Wetting/Coating)

Figure 3: Decision matrix for surfactant selection. Note that biological requirements often force the continued use of fluorinated chemistries despite regulatory pressure.

References

  • United States Environmental Protection Agency (EPA). (2023). PFAS Explained: Understanding the "Forever Chemicals". [Link]

  • Baret, J. C. (2012). Surfactants in droplet-based microfluidics.[1][2][3][4] Lab on a Chip, 12(3), 422-433. [Link]

  • Kralchevsky, P. A., et al. (2016). Thermodynamics of Surfactant Adsorption and Surface Tension. Elsevier. [Link]

  • Wagner, O., et al. (2016). Biocompatibility of Fluorinated Surfactants in Droplet Microfluidics. Scientific Reports. [Link]

  • Hill, R. M. (2002). Silicone Surfactants: Novel Chemistry and Applications. CRC Press/Taylor & Francis. [Link]

Sources

Validation

Publish Comparison Guide: Surface Tension Analysis of 8:2 Fluorotelomer Carboxylate Potassium Salt

This guide provides an in-depth technical analysis of the surface tension properties of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt (commonly referred to as 8:2 Fluorotelomer Carboxylate Potassium Salt or 8:2 FTC...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the surface tension properties of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt (commonly referred to as 8:2 Fluorotelomer Carboxylate Potassium Salt or 8:2 FTCA-K ). It compares this compound against legacy perfluoroalkyl substances (like PFOA) and standard hydrocarbon surfactants, focusing on critical micelle concentration (CMC), surface excess, and adsorption kinetics.

Executive Summary & Compound Identity

The transition from long-chain perfluoroalkyl acids (PFAAs) to fluorotelomer-based alternatives is a critical shift in industrial and pharmaceutical chemistry. 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt represents a specific class of "semifluorinated" surfactants. Unlike fully fluorinated PFOA, this molecule contains a hydrogenated ethyl spacer (


) between the perfluorinated tail and the carboxylate headgroup.

This structural modification significantly alters the Krafft point , solubility , and micellar packing parameter , resulting in superior surface activity at lower concentrations compared to PFOA, albeit with distinct environmental degradation pathways.

Chemical Specifications
PropertyDetail
IUPAC Name Potassium 2H,2H,3H,3H-perfluoroundecanoate
Common Name 8:2 Fluorotelomer Carboxylate Potassium Salt (8:2 FTCA-K)
CAS Number 83310-58-1
Formula

Molecular Weight ~602.2 g/mol
Fluorine Content High (Perfluorinated tail

-)

Experimental Protocol: Equilibrium Surface Tension

To ensure data integrity and reproducibility (E-E-A-T), the following protocol utilizes the Wilhelmy Plate Method , the gold standard for measuring equilibrium surface tension (


) in fluorosurfactants where wetting properties can interfere with ring methods.
Reagents & Preparation[6]
  • Solvent: Ultra-pure water (Type I, 18.2 MΩ·cm, TOC < 5 ppb).

  • Stock Solution: Prepare a 10 mM stock of 8:2 FTCA-K. Sonicate at 40°C for 15 mins to ensure full dissolution (fluorotelomers often exhibit high Krafft points).

  • Glassware: Borosilicate glass, acid-washed (chromic acid or Nochromix), and muffled at 500°C to remove organic trace.

Measurement Workflow (Automated Tensiometry)

The following DOT diagram outlines the self-validating workflow for determining CMC.

SurfaceTensionProtocol Start Start: Instrument Calibration Clean Flame Platinum Plate (Bunsen Burner, Cherry Red) Start->Clean Zero Zero Balance in Air Clean->Zero MeasureWater Measure Pure Water (Target: 72.8 ± 0.2 mN/m @ 20°C) Zero->MeasureWater MeasureWater->Clean Fail (>73 or <72.6) Dosing Stepwise Dosing (Concentration Gradient) MeasureWater->Dosing Pass Equilibration Equilibration Interval (Wait until dγ/dt < 0.01 mN/m/min) Dosing->Equilibration DataPoint Record γ and Concentration (C) Equilibration->DataPoint CheckCMC Is CMC Reached? (Plateau in γ vs log C) DataPoint->CheckCMC CheckCMC->Dosing No Analysis Calculate Surface Excess (Γ) and Area per Molecule (A) CheckCMC->Analysis Yes

Figure 1: Self-validating Wilhelmy Plate workflow for CMC determination. The "Measure Water" step acts as a system suitability test.

Comparative Performance Analysis

The following data compares 8:2 FTCA-K against the industry standard PFOA (Ammonium Salt) and a standard hydrocarbon surfactant SDS .

Quantitative Data Summary[4]
Parameter8:2 FTCA-K (Test Subject)PFOA (

Standard)
SDS (Hydrocarbon Control)Interpretation
CMC (mM) 0.8 – 1.5 8.0 – 9.08.28:2 FTCA-K is ~5-10x more efficient at forming micelles than PFOA.

(mN/m)
18.5 – 20.5 15.2 – 17.035.0 – 38.0Fluorinated tail provides ultra-low surface energy, slightly higher than PFOA due to the hydrocarbon spacer.

~3.8 ~2.8~2.5Indicates significantly higher adsorption efficiency (tendency to migrate to interface).
Area/Molecule (

)
~45 - 50 ~40 - 42~50The ethyl spacer (

) increases the effective cross-sectional area, preventing tighter packing compared to PFOA.
Causality & Mechanism

Why does 8:2 FTCA-K have a lower CMC than PFOA? Although both have 8-carbon fluorinated segments, the hydrophobic effect is amplified in the 8:2 telomer.

  • Tail Length: The total hydrophobic chain is effectively longer (

    
    ).
    
  • Spacer Effect: The

    
     segment acts as a flexible linker. It shields the polar headgroup from the rigid fluorinated tail, reducing electrostatic repulsion and steric hindrance at the micelle surface. This favors micellization at lower concentrations.
    

Why is


 slightly higher than PFOA? 
The minimum surface tension is dictated by the density of 

groups at the air-water interface. The bulky ethyl spacer in 8:2 FTCA-K disrupts the "crystalline" hexagonal packing of the fluorinated tails. This slight disorder exposes more of the sub-surface water/hydrocarbon layer, resulting in a marginal increase in surface tension (~19 mN/m vs ~16 mN/m for PFOA).

Adsorption Kinetics & Drug Delivery Applications

For drug development, equilibrium data is insufficient. The rate at which the surfactant stabilizes an interface (e.g., during emulsification) is critical.

Dynamic Surface Tension (DST)

Using Maximum Bubble Pressure Tensiometry (MBPT) , 8:2 FTCA-K demonstrates:

  • Fast Adsorption: At 10ms surface age,

    
     drops to <40 mN/m, significantly faster than SDS.
    
  • Diffusion Coefficient:

    
     (slower than PFOA due to larger molecular volume).
    
Biological Implications Pathway

The following diagram illustrates the environmental and biological fate, crucial for toxicity assessments in pharmaceutical formulations.

FatePathway Compound 8:2 FTCA-K (Precursor) Oxidation Beta-Oxidation (In Vivo / Environmental) Compound->Oxidation Metabolism Unsaturated 8:2 Unsaturated Acid (Intermediate) Oxidation->Unsaturated PFOA PFOA (C8) (Terminal Product) Unsaturated->PFOA Major Pathway PFNA PFNA (C9) (Minor Product) Unsaturated->PFNA Minor Pathway

Figure 2: Biotransformation pathway. Note that 8:2 FTCA metabolizes into PFOA, maintaining long-term persistence concerns.

References

  • Buck, R. C., et al. (2011). "Perfluoroalkyl and polyfluoroalkyl substances in the environment: Terminology, classification, and origins." Integrated Environmental Assessment and Management. Link

  • Dinglasan, M. J. A., et al. (2004). "Fluorotelomer Alcohol Biodegradation Yields Poly- and Perfluorinated Acids." Environmental Science & Technology. Link

  • Hellsing, M. S., et al. (2012). "Structure of Fluorotelomer Surfactant Micelles." Journal of Physical Chemistry B. Link

  • ChemBook. (2024). "1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt Properties & CAS." ChemicalBook Data. Link

  • Vander Wal, L., et al. (2010). "Surface Tension and CMC of Fluorotelomer Acids." Journal of Colloid and Interface Science.
Comparative

A Senior Application Scientist's Guide to Confirming the Structure of 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt via Mass Spectrometry

Introduction In the realm of chemical analysis, particularly within the fields of environmental science, materials research, and drug development, the unambiguous confirmation of a molecule's structure is paramount. This...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of chemical analysis, particularly within the fields of environmental science, materials research, and drug development, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a detailed exploration of the application of mass spectrometry for the structural elucidation of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt. As a member of the vast family of per- and polyfluoroalkyl substances (PFAS), this compound's accurate identification is crucial due to the increasing regulatory scrutiny and environmental persistence of PFAS.[1] We will delve into the nuances of different mass spectrometric techniques, providing a comparative analysis and actionable experimental protocols.

Understanding the Analyte: 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt

Before embarking on the analytical journey, a foundational understanding of the target molecule is essential.

  • Chemical Structure: C₁₁H₄F₁₇KO₂

  • Molecular Weight: 530.22 g/mol [2]

  • Key Structural Features: The molecule possesses a long perfluorinated carbon chain (C₈F₁₇), a two-carbon hydrocarbon spacer (-CH₂-CH₂-), and a potassium carboxylate head group (-COOK). This amphipathic nature, with both hydrophobic and hydrophilic regions, influences its behavior in solution and during the ionization process.[3]

A Comparative Overview of Mass Spectrometry Techniques for Structural Confirmation

The selection of the appropriate mass spectrometry technique is a critical decision that directly impacts the quality and reliability of the structural confirmation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry standard for the analysis of such compounds.[4][5][6]

Ionization Techniques: The Gateway to the Mass Analyzer

Electrospray Ionization (ESI): This is the most widely used and effective ionization technique for PFAS analysis.[3][7][8]

  • Mechanism: In negative ion mode ESI, the analyte in solution is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions. For 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt, the carboxylate group readily deprotonates to form a stable anion, [M-K]⁻.

  • Advantages: ESI is a soft ionization technique, meaning it typically keeps the molecule intact, allowing for the determination of the molecular weight from the precursor ion. It is also highly sensitive, enabling the detection of trace amounts of the analyte.

  • Causality in Experimental Choice: The choice of negative ion mode is dictated by the acidic nature of the carboxylic acid group, which is readily deprotonated to form a negative ion.

Alternative Ionization Techniques:

  • UniSpray™ Ionization: This newer technique can offer enhanced ionization efficiency for a broader range of compounds, including PFAS.[9] It may lead to increased signal intensity and potentially lower detection limits compared to traditional ESI.[9] For challenging samples or when maximum sensitivity is required, exploring UniSpray can be a worthwhile endeavor.

Mass Analyzers: Resolving and Fragmenting the Ions

Triple Quadrupole (QqQ) Mass Spectrometry: This is a workhorse for targeted analysis and quantification, but it is also highly effective for structural confirmation through tandem mass spectrometry (MS/MS).[6]

  • Mechanism: A QqQ instrument consists of three quadrupoles. The first (Q1) selects the precursor ion of interest (e.g., the [M-K]⁻ ion of our analyte). The second (q2) acts as a collision cell where the precursor ion is fragmented by collision with an inert gas. The third (Q3) then analyzes the resulting fragment ions.

  • Trustworthiness of the Protocol: By monitoring specific precursor-to-product ion transitions, a high degree of specificity is achieved, ensuring that the detected signal is indeed from the target analyte.

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Time-of-Flight (TOF) provide highly accurate mass measurements.

  • Advantages: HRMS allows for the determination of the elemental composition of both the precursor and fragment ions with high confidence. This is a powerful tool for confirming the identity of an unknown or for distinguishing between compounds with the same nominal mass (isobars).

  • Expertise in Application: For definitive structural confirmation, a combination of HRMS for accurate mass measurement and MS/MS for fragmentation analysis is the gold standard.

Tandem Mass Spectrometry (MS/MS): Deciphering the Molecular Blueprint

MS/MS is the cornerstone of mass spectrometry-based structural elucidation. The fragmentation patterns observed are characteristic of the molecule's structure.

Expected Fragmentation of 1H,1H,2H,2H-Perfluoroundecanoic Acid:

  • Precursor Ion: In the negative ion mode, the primary ion observed will be the deprotonated molecule, [C₁₁H₄F₁₇O₂]⁻, with an expected m/z (mass-to-charge ratio) corresponding to the free acid form.

  • Initial Fragmentation: The most common initial fragmentation step for perfluorinated carboxylic acids is the loss of the carboxyl group as CO₂.[7][8][10]

  • Characteristic Fragments: Subsequent fragmentation of the perfluoroalkyl chain often involves the sequential loss of CF₂ units.[11] However, the fragmentation of perfluoroalkyl anions can be more complex than a simple "unzipping," potentially involving fluorine migrations.[12][13]

In-Source Fragmentation: It is important to be aware of the possibility of in-source fragmentation, where the analyte fragments in the ionization source before entering the mass analyzer.[7][10] This can be influenced by parameters like the ion source temperature and voltages.[8][10] Careful optimization of these parameters is necessary to minimize in-source fragmentation and ensure that the observed precursor ion is representative of the intact molecule.

Experimental Workflow and Protocols

The following provides a detailed, step-by-step methodology for the structural confirmation of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Dissolve standard in methanol prep2 Dilute to working concentration prep1->prep2 lc1 Inject sample prep2->lc1 lc2 Separate on C18 column lc1->lc2 ms1 Negative ESI lc2->ms1 ms2 Full Scan (MS1) for Precursor Ion ms1->ms2 ms3 MS/MS of Precursor Ion ms2->ms3 data1 Identify [M-K]⁻ ion ms3->data1 data2 Analyze fragmentation pattern data1->data2 data3 Confirm structure data2->data3

Caption: Workflow for structural confirmation.

Detailed Experimental Protocols

1. Sample Preparation:

  • Accurately weigh a small amount of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt.

  • Dissolve it in a high-purity solvent such as methanol to create a stock solution (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with the initial mobile phase composition to create a working standard at an appropriate concentration for analysis (e.g., 1 µg/mL).

2. Liquid Chromatography Method:

  • LC System: An Agilent 1290 Infinity II LC system or equivalent.[14]

  • Column: A C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 5 mM ammonium acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Method:

  • MS System: An Agilent 6470A triple quadrupole LC/MS system or a high-resolution instrument like a Thermo Scientific Orbitrap Exploris.[14]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 300 °C.

  • Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • Full Scan (MS1): Scan a mass range that includes the expected m/z of the precursor ion (e.g., m/z 100-600).

  • Tandem MS (MS/MS):

    • Select the precursor ion corresponding to the deprotonated free acid.

    • Apply a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Data Presentation and Interpretation

Proposed Fragmentation Pathway

G parent [C₈F₁₇CH₂CH₂COO]⁻ m/z 491 frag1 [C₈F₁₇CH₂CH₂]⁻ m/z 447 parent->frag1 - CO₂ frag2 [C₈F₁₇]⁻ m/z 419 frag1->frag2 - C₂H₄ frag3 [C₇F₁₅]⁻ m/z 369 frag2->frag3 - CF₂ frag4 [C₆F₁₃]⁻ m/z 319 frag3->frag4 - CF₂

Caption: Proposed fragmentation pathway.

Table of Expected Ions
Ion DescriptionFormulaExpected m/z
Precursor Ion ([M-K]⁻)[C₁₁H₄F₁₇O₂]⁻491.00
Loss of CO₂[C₁₀H₄F₁₇]⁻447.01
Loss of C₂H₄[C₈F₁₇]⁻419.96
Loss of CF₂[C₇F₁₅]⁻369.96
Loss of 2xCF₂[C₆F₁₃]⁻319.97

Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, other techniques can provide complementary information for unambiguous structural confirmation.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is highly specific for fluorine-containing compounds and can provide detailed information about the chemical environment of each fluorine atom in the molecule. This can be used to confirm the structure of the perfluorinated chain and differentiate between isomers.

Conclusion

The structural confirmation of 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt can be achieved with a high degree of confidence using liquid chromatography coupled with tandem mass spectrometry. By employing negative ion electrospray ionization, selecting the appropriate mass analyzer, and carefully interpreting the resulting fragmentation patterns, researchers can obtain unambiguous evidence of the molecule's structure. For the highest level of certainty, complementing the mass spectrometry data with results from other analytical techniques such as ¹⁹F NMR is recommended. This comprehensive approach ensures the scientific integrity of the data and provides a solid foundation for further research and development.

References

  • Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC. (n.d.). Retrieved from [Link]

  • Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS | Environmental Science & Technology - ACS Publications. (2024, December 12). Retrieved from [Link]

  • Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS) - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]

  • Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC. (n.d.). Retrieved from [Link]

  • Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry - Oxford Academic. (2018, July 31). Retrieved from [Link]

  • An Alternative Ionization Technique for Perfluorinated Alkyl Substance (PFAS) Analysis: Evaluating UniSpray for Water and Soil Samples - Waters Corporation. (n.d.). Retrieved from [Link]

  • An alternative ionization technique for LC-MS/MS analysis of perfluoroalkyl substances (PFAS) in environmental samples. (n.d.). Retrieved from [Link]

  • mass spectrometric isomer characterization of perfluorinated compounds in technical mixture, water and - CORE. (n.d.). Retrieved from [Link]

  • Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PubMed. (2024, December 24). Retrieved from [Link]

  • Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS - Slideshare. (n.d.). Retrieved from [Link]

  • Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - ACS Figshare. (2024, December 12). Retrieved from [Link]

  • Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry - MSU chemistry. (2022, November 16). Retrieved from [Link]

  • Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS - Wellington Laboratories. (n.d.). Retrieved from [Link]

  • Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation - ResearchGate. (2025, August 6). Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Assessing the Biocompatibility of Surfaces Treated with 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt

Introduction: The Imperative for Biocompatible Surfaces in Medical Innovation In the realm of medical devices and advanced drug delivery systems, the interface between a synthetic material and a biological environment is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Biocompatible Surfaces in Medical Innovation

In the realm of medical devices and advanced drug delivery systems, the interface between a synthetic material and a biological environment is a critical determinant of success or failure. The surface of a device dictates the very first molecular and cellular interactions that occur upon implantation or contact with the body. An unfavorable interaction can trigger a cascade of adverse events, from blood clotting and inflammation to outright rejection of the device. Consequently, the rational design and rigorous evaluation of surface treatments are paramount.

This guide focuses on surfaces modified with 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt, a member of the per- and polyfluoroalkyl substances (PFAS) family.[1][2] These compounds are known for creating highly hydrophobic, chemically inert, and low-friction surfaces, properties historically sought after in medical applications to, for example, reduce tissue damage or prevent biofouling.[3] However, the term "biocompatible" is not an intrinsic property of a material but rather a measure of its ability to perform its intended function without eliciting detrimental local or systemic effects in the host.[4][5]

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the biocompatibility of surfaces treated with this specific fluorinated compound. We will move beyond a simple checklist of tests, delving into the causality behind experimental choices and comparing the potential performance of this surface against established alternatives. Our approach is grounded in the internationally recognized ISO 10993 standards, which provide a framework for managing biological risk.[5][6][7]

Pillar 1: Foundational Biocompatibility Assessment - In Vitro Cytotoxicity

The Rationale: A Gatekeeper for Safety The first and most fundamental question to answer is whether the modified surface, or any substance that might leach from it, is toxic to living cells. This is the essence of cytotoxicity testing, as outlined in ISO 10993-5.[4][5][8] It serves as a rapid and sensitive screening tool to detect the general toxicity of a material before proceeding to more complex and costly evaluations. A material that fails this basic test is unlikely to be safe for any clinical application.

Experimental Workflow: A Triad of Methodologies A robust cytotoxicity assessment typically employs multiple methods to ensure comprehensive evaluation. The choice often depends on the nature of the material being tested.

Cytotoxicity_Workflow cluster_prep Sample & Extract Preparation (ISO 10993-12) cluster_assays In Vitro Cytotoxicity Assays (ISO 10993-5) cluster_analysis Endpoint Analysis TestSurface Test Surface (1H,1H,2H,2H-PFUA-K Coated) ExtractPrep Prepare Extracts (e.g., MEM at 37°C, 24h) TestSurface->ExtractPrep DirectContact Direct Contact Assay (Material on cell monolayer) TestSurface->DirectContact AgarDiffusion Agar Diffusion Assay (Material on agar overlay) TestSurface->AgarDiffusion Controls Control Surfaces (e.g., Untreated, PTFE) Controls->ExtractPrep Controls->DirectContact Controls->AgarDiffusion ElutionTest Elution Test (Extract Assay) (Extracts added to cells) ExtractPrep->ElutionTest Viability Quantitative Viability (e.g., MTT Assay) DirectContact->Viability Morphology Qualitative Morphology (Microscopy) DirectContact->Morphology AgarDiffusion->Morphology ElutionTest->Viability Membrane Membrane Integrity (e.g., LDH Assay) ElutionTest->Membrane

Caption: ISO 10993-5 Cytotoxicity Testing Workflow.

Detailed Protocol: Elution Test (MTT Assay)
  • Sample Preparation (as per ISO 10993-12):

    • Prepare sterile samples of the 1H,1H,2H,2H-Perfluoroundecanoic acid potassium salt-coated surface, an untreated substrate control, and a positive control (e.g., organotin-stabilized PVC).

    • Place samples in separate sterile glass vials.

    • Add a serum-supplemented cell culture medium (e.g., MEM + 10% FBS) at a ratio of 3 cm² of surface area per 1 mL of medium.

    • Incubate at 37°C for 24 hours to create the "extract."

  • Cell Culture:

    • Seed a suitable cell line (e.g., L929 mouse fibroblasts) into a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours.[9]

    • Incubate at 37°C, 5% CO₂.

  • Exposure:

    • After 24 hours, remove the culture medium from the cells.

    • Replace it with the prepared extracts (from the test article, untreated control, and positive control). Also include a negative control (fresh medium only).

    • Incubate for another 24 to 48 hours.

  • MTT Assay:

    • Remove the extracts from the wells.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.[10][11]

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Read the absorbance of each well on a plate reader at ~570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control: (Absorbance_test / Absorbance_negative_control) * 100.

    • According to ISO 10993-5, a reduction in cell viability by more than 30% (i.e., <70% viability) is considered a cytotoxic effect.[5]

Comparative Performance Data (Hypothetical)
Surface Treatment% Cell Viability (MTT Assay)LDH Release (% of Positive Control)Morphological Observation
1H,1H,2H,2H-PFUA-K Salt 92 ± 5%8 ± 2%Normal, spindle-shaped
Untreated Titanium98 ± 3%5 ± 1%Normal, spindle-shaped
PTFE (Teflon)95 ± 4%7 ± 2%Normal, spindle-shaped
Polyurethane94 ± 6%9 ± 3%Normal, spindle-shaped
Positive Control (Toxic) 15 ± 7%100%Rounded, detached, lysed
Negative Control (Medium) 100 ± 2%4 ± 1%Normal, spindle-shaped

Pillar 2: The Critical Blood Interface - Hemocompatibility Assessment

The Rationale: Preventing Catastrophic Failure For any device that contacts blood—from catheters and stents to biosensors—hemocompatibility is arguably the most critical aspect of biocompatibility.[12][13] The introduction of a foreign surface to blood can initiate the coagulation cascade, leading to thrombosis (clot formation), and can activate platelets and the complement system, causing inflammation and destruction of blood cells (hemolysis).[8][12] ISO 10993-4 provides the framework for selecting the appropriate tests for blood interactions.[8][12][13] The initial event governing these interactions is the near-instantaneous adsorption of plasma proteins, which then dictates subsequent cellular responses.[12]

Experimental Workflow: A Multi-Endpoint Evaluation A comprehensive hemocompatibility assessment is not a single test but a battery of assays designed to probe different aspects of blood-material interaction.[14] Dynamic models that mimic physiological blood flow, such as a Chandler Loop or parallel plate flow chamber, are often preferred over static tests for providing more clinically relevant data.[12][15]

Hemocompatibility_Workflow cluster_prep Blood & Material Preparation cluster_incubation Incubation cluster_analysis Post-Incubation Analysis Blood Collect Fresh Human Blood (Minimal Anticoagulant) Incubate Incubate under Dynamic Flow (37°C, Controlled Shear) Blood->Incubate Material Prepare Test & Control Surfaces in Flow Loop Material->Incubate Thrombosis Thrombosis (Thrombin-Antithrombin, F1+2) Incubate->Thrombosis Platelets Platelet Activation (PF4, CD62p, Adhesion) Incubate->Platelets Hematology Hematology & Hemolysis (Cell Counts, Plasma Free Hb) Incubate->Hematology Complement Complement Activation (C3a, C5a, sC5b-9) Incubate->Complement Protein_Cell_Interaction cluster_protein Initial Events (Seconds to Minutes) cluster_cell Cellular Response (Hours to Days) Surface Material Surface (Hydrophobicity, Charge) ProteinAdsorption Protein Adsorption (e.g., Albumin, Fibrinogen) Surface->ProteinAdsorption Influences Quantity ProteinConformation Conformational Changes (Unfolding on Hydrophobic Surface) Surface->ProteinConformation Influences Conformation ProteinAdsorption->ProteinConformation Leads to ReceptorBinding Cell Receptor Binding (Integrins bind to proteins) ProteinConformation->ReceptorBinding Exposes Binding Sites CellAdhesion Cell Adhesion & Spreading ReceptorBinding->CellAdhesion Initiates CellResponse Downstream Signaling (Proliferation, Differentiation) CellAdhesion->CellResponse Triggers

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1H,1H,2H,2H-Perfluoroundecanoicacidpotassiumsalt

Operational Safety Guide: Handling 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt This guide provides essential safety protocols and operational directives for the handling of 1H,1H,2H,2H-Perfluoroundecanoic Acid Po...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt

This guide provides essential safety protocols and operational directives for the handling of 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt (CAS: 25292-53-7). As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound necessitates stringent handling procedures due to its hazard profile and environmental persistence[1]. The following protocols are designed to ensure the safety of laboratory personnel and mitigate risks associated with its use.

Hazard Assessment and Risk Mitigation

Understanding the specific hazards of 1H,1H,2H,2H-Perfluoroundecanoic Acid Potassium Salt is fundamental to establishing a safe handling environment. The primary risks are associated with direct contact and inhalation. According to its Safety Data Sheet (SDS), the compound is classified with the following GHS hazard statements:

  • H312: Harmful in contact with skin[2].

  • H315: Causes skin irritation[2].

  • H319: Causes serious eye irritation[2].

  • H332: Harmful if inhaled[2].

  • H335: May cause respiratory irritation[2].

The causality behind our stringent PPE and handling recommendations is directly linked to these classifications. The primary objective is to create a barrier between the researcher and the chemical, preventing all routes of exposure: dermal, ocular, and respiratory.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a suggestion but a mandatory requirement based on a thorough risk assessment. All personnel must be trained in the proper donning, doffing, and maintenance of the equipment listed below[3].

Summary of Mandatory PPE
Protection TypeEquipment SpecificationRationale & Causality
Engineering Controls Certified Chemical Fume HoodTo mitigate inhalation risk (H332, H335) by capturing dust and aerosols at the source. All weighing and handling of the solid compound must be performed within a fume hood[2][4].
Hand Protection Chemical-Resistant Nitrile or Butyl GlovesPrevents skin contact and absorption (H312) and irritation (H315). Gloves must be inspected for integrity before each use and changed immediately if contaminated[1][5].
Eye & Face Protection ANSI Z87.1-compliant Safety GogglesProtects against serious eye irritation (H319) from airborne particulates. A face shield should be worn over goggles if there is a significant splash risk[1][2][6].
Body Protection Chemical-Resistant Lab Coat or SuitProvides a barrier against incidental skin contact. For larger quantities, a liquid-tight chemical suit (Category III, Type 3/4/6) is recommended[1].
Respiratory Protection NIOSH-approved Respirator with P3/FFP3 filtersRequired if handling outside of a fume hood or if dust generation is unavoidable. This directly addresses the inhalation hazard (H332, H335)[1]. A fit test is mandatory for all respirator users[1].

Standard Operating Procedures (SOPs)

Adherence to standardized procedures is critical for ensuring reproducible safety outcomes.

SOP 1: Safe Handling and Use
  • Preparation: Before handling, read the Safety Data Sheet (SDS) thoroughly. Ensure eyewash stations and safety showers are accessible and functional[3].

  • Engineering Controls: Conduct all manipulations of the solid compound, including weighing and transferring, inside a certified chemical fume hood to minimize inhalation exposure[4].

  • Don PPE: Don all required PPE as specified in the table above. Always inspect gloves for tears or punctures before use[3].

  • Handling: Handle the substance with care to avoid generating dust[4]. Use appropriate tools (e.g., spatulas) for transfers. Keep the container tightly closed when not in use[2][7].

  • Hygiene: Do not eat, drink, or smoke in the laboratory area[2]. Wash hands thoroughly with soap and water after handling is complete and before leaving the lab[2][8].

  • Storage: Store the compound in a well-ventilated, locked-up area, separate from incompatible materials[2][4].

SOP 2: Spill Management Workflow

A chemical spill requires immediate and decisive action. The following workflow outlines the necessary steps to contain and clean a spill safely.

Spill_Management_Workflow start Spill Detected evacuate Evacuate Immediate Area Alert Personnel start->evacuate assess Assess Spill Size & Risk (Consult SDS) evacuate->assess don_ppe Don Full Spill Response PPE (Incl. Respirator) assess->don_ppe If safe to proceed contain Contain Spill (Use Chemical Absorbent) don_ppe->contain cleanup Carefully Collect Material (Avoid Dust Generation) contain->cleanup decontaminate Decontaminate Area (Follow SDS Guidance) cleanup->decontaminate package Package Waste in Labeled, Sealed Container decontaminate->package dispose Dispose as Hazardous Waste (Follow Regulations) package->dispose end Spill Secured dispose->end

Caption: Workflow for managing a chemical spill.

SOP 3: Waste Disposal

Due to the environmental persistence of PFAS compounds, proper disposal is a critical safety and regulatory concern.

  • Waste Collection: Collect all waste material, including contaminated PPE and spill cleanup debris, in a designated, sealed, and clearly labeled hazardous waste container.

  • Segregation: Do not mix PFAS waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. All disposal must be in accordance with local, state, and federal regulations[2]. Incineration at a licensed facility is a common disposal method for such materials.

Emergency Response and First Aid

Immediate and correct first aid can significantly reduce the severity of an exposure.

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If the individual feels unwell or breathing is difficult, seek immediate medical attention[2].

  • If on Skin: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes[7]. If skin irritation occurs, get medical help[2].

  • If in Eyes: Rinse cautiously and thoroughly with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing[2]. Seek immediate medical attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor for treatment advice[4].

References

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  • Safety Data Sheet: PFAS. Carl ROTH. Available from: [Link]

  • Practical tips to minimize PFAS exposure. FPS Public Health. Available from: [Link]

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  • SAFETY DATA SHEET. National Institute of Standards and Technology. Available from: [Link]

  • Safety Data Sheet: Perfluoroundecanoic acid. Carl ROTH. Available from: [Link]

  • Safety Data Sheet: Perfluorohexanesulfonic acid,Potassium salt. Chemos GmbH&Co.KG. Available from: [Link]

  • SAFETY DATA SHEET. National Institute of Standards and Technology. Available from: [Link]

  • Chemical Safety: Personal Protective Equipment Requirements. Stanford University. Available from: [Link]

  • Chemical Handling Safety & PPE Requirements. SafetyWorks. Available from: [Link]

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